molecular formula C8H5ClFNO B1318774 2-Chloro-6-fluoro-3-methoxybenzonitrile CAS No. 886761-59-7

2-Chloro-6-fluoro-3-methoxybenzonitrile

Cat. No.: B1318774
CAS No.: 886761-59-7
M. Wt: 185.58 g/mol
InChI Key: SKNWUBSKXNQZDD-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H5ClFNO and its molecular weight is 185.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNWUBSKXNQZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590703
Record name 2-Chloro-6-fluoro-3-methoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-59-7
Record name 2-Chloro-6-fluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Chloro-6-fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-6-fluoro-3-methoxybenzonitrile Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Precision Characterization, Synthesis Strategies, and Pharmaceutical Utility

Executive Summary

In the high-stakes landscape of medicinal chemistry and agrochemical discovery, poly-substituted benzonitriles serve as critical "privileged scaffolds." This compound (CAS: 886761-59-7) represents a highly specialized intermediate.[1] Its unique substitution pattern—combining an electron-withdrawing nitrile, a lipophilic chlorine, a metabolic-blocking fluorine, and an electron-donating methoxy group—makes it an ideal candidate for tuning the physicochemical properties (logP, pKa) of kinase inhibitors and auxin-mimic herbicides.

This guide provides a definitive technical analysis of this molecule, moving beyond basic properties to explore its mass spectrometric behavior, synthetic pathways, and application in structure-activity relationship (SAR) studies.

Part 1: Physicochemical Profile & Molecular Weight Analysis[2]

The precise determination of molecular weight is not merely a summation of atomic masses; in drug development, it is the foundation of identity confirmation via High-Resolution Mass Spectrometry (HRMS).

Core Identity Data
PropertySpecification
CAS Number 886761-59-7
IUPAC Name This compound
Molecular Formula C₈H₅ClFNO
Average Molecular Weight 185.58 g/mol
Monoisotopic Mass 185.00436 Da
Physical State Solid (Crystalline)
Predicted LogP ~2.3 (Moderate Lipophilicity)
Isotopic Distribution & Mass Spectrometry

For researchers validating this compound, the chlorine atom introduces a distinct isotopic signature essential for spectral interpretation. Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

  • Base Peak (M): The monoisotopic peak containing ³⁵Cl appears at m/z 185.00 .[2]

  • Isotope Peak (M+2): The peak containing ³⁷Cl appears at m/z 187.00 .

  • Intensity Ratio: The expected M:(M+2) intensity ratio is approximately 3:1 .

Validation Protocol: When analyzing reaction mixtures, the presence of this 3:1 doublet separated by 2 mass units is the primary diagnostic for the intact chlorobenzonitrile core. Loss of this pattern suggests dechlorination (a common side reaction in palladium-catalyzed cross-couplings).

Part 2: Synthetic Methodologies

Synthesis of poly-substituted aromatics requires strict regiocontrol to avoid isomeric mixtures. Below is a retrosynthetic analysis and a recommended laboratory-scale protocol.

Retrosynthetic Logic

The 1,2,3,6-substitution pattern suggests two primary disconnections:

  • O-Alkylation: Installing the methyl group on a phenol precursor.

  • Nucleophilic Aromatic Substitution (SₙAr): Displacing a leaving group (F or NO₂) with methoxide.

Note on Regioselectivity: Direct SₙAr on 2,3-difluoro-6-chlorobenzonitrile typically favors the 6-position (ortho to CN) due to higher activation. Therefore, the O-Alkylation route is preferred for high purity.

Synthesis Workflow Diagram (Graphviz)

SynthesisRoute Start 2-Chloro-6-fluoro- 3-hydroxybenzonitrile (Precursor) Intermediate Transition State (Phenoxide Anion) Start->Intermediate Deprotonation (RT, 15 min) Reagent Reagents: MeI (1.2 eq), K2CO3 (2.0 eq) Solvent: Acetone or DMF Reagent->Start Product 2-Chloro-6-fluoro- 3-methoxybenzonitrile (Target) Intermediate->Product Sn2 Methylation (Reflux, 4h)

Figure 1: Preferred laboratory synthesis via O-methylation of the phenolic precursor to ensure regiochemical fidelity.

Detailed Experimental Protocol (O-Methylation)

Objective: Synthesis of this compound from its phenolic analog.

  • Setup: Charge a dry round-bottom flask with 2-chloro-6-fluoro-3-hydroxybenzonitrile (1.0 eq) and anhydrous acetone (0.2 M concentration).

  • Activation: Add Potassium Carbonate (K₂CO₃) (2.0 eq) in one portion. The suspension may turn yellow, indicating phenoxide formation. Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add Iodomethane (MeI) (1.2 eq) or Dimethyl Sulfate (DMS). Caution: Methylating agents are carcinogenic.

  • Reaction: Heat to reflux (approx. 56°C) for 4–6 hours.

  • Monitoring (Self-Validating Step): Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) should disappear, replaced by a less polar spot (Product).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to obtain the white crystalline solid.

Part 3: Applications in Drug Discovery[5]

This molecule is not just a building block; it is a "pharmacophore tuner."

Structural Advantages in SAR
  • Metabolic Stability: The fluorine atom at the 6-position blocks metabolic oxidation at a typically vulnerable site on the benzene ring.

  • Conformational Locking: The bulk of the chlorine (position 2) and methoxy (position 3) groups creates steric clash, forcing the benzonitrile ring to twist relative to any attached scaffolds (e.g., biaryl systems). This "atropisomerism" can be exploited to fit specific protein binding pockets.

  • Electronic Effects: The nitrile group (-CN) is a strong electron-withdrawing group (EWG), increasing the acidity of any protons on adjacent rings if used in heterocycle synthesis.

Heterocycle Formation Pathway

The nitrile group serves as a gateway to several heterocycles found in oncology drugs (e.g., Quinazolines, Indazoles).

Applications Target 2-Chloro-6-fluoro- 3-methoxybenzonitrile Amidine Amidine Formation (via Pinner Reaction) Target->Amidine HCl, MeOH Tetrazole Tetrazole Isostere (via NaN3) Target->Tetrazole [3+2] Cycloaddition Quinazoline Quinazoline Scaffold (Kinase Inhibitors) Amidine->Quinazoline Cyclization w/ Aniline

Figure 2: Divergent synthesis pathways converting the nitrile handle into bioactive heterocycles.[3][2][4]

Part 4: Safety & Handling Standards

As a halogenated benzonitrile, this compound presents specific hazards.

  • Acute Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though the aromatic bond is generally stable. Treat as Harmful if swallowed/inhaled .

  • Skin/Eye Irritation: The fluorinated motif often increases lipophilicity, facilitating skin absorption. Wear nitrile gloves and chemical safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). While relatively stable, the methoxy group can be susceptible to demethylation by strong Lewis acids (e.g., BBr₃).

References

  • PubChem Compound Summary. (2025). This compound (CID 17750817).[5] National Center for Biotechnology Information. [Link]

  • University of Luxembourg. (2025).[5] PubChemLite: Mass Spectrometry and Annotation Data.[Link]

Sources

2-Chloro-6-fluoro-3-methoxybenzonitrile: A Strategic Pharmacophore & Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthetic utility, and potential biological applications of 2-Chloro-6-fluoro-3-methoxybenzonitrile .

CAS Number: 886761-59-7 Molecular Formula: C₈H₅ClFNO Molecular Weight: 185.58 g/mol [1]

Executive Summary

This compound is a highly functionalized aromatic building block characterized by a dense substitution pattern. In drug discovery and agrochemical development, this molecule serves as a "privileged scaffold." Its value lies not necessarily in the biological activity of the intermediate itself, but in its ability to enforce specific steric conformations and provide multiple vectors for chemical diversification.

This guide analyzes the compound's potential biological activity through the lens of Structure-Activity Relationships (SAR) and Synthetic Divergence , positioning it as a precursor for next-generation herbicides and kinase inhibitors.

Structural Pharmacophore Analysis

To understand the biological potential, one must deconstruct the molecule into its functional pharmacophores. This specific substitution pattern (2,6-disubstitution with a 3-methoxy group) is non-trivial and often designed to solve specific medicinal chemistry problems.

The "Orthogonal" Substitution Strategy

The 2,6-disubstitution (Chloro and Fluoro) flanking the nitrile group creates a steric blockade .

  • Conformational Locking: In biaryl systems derived from this scaffold, the 2,6-halogens force the phenyl ring to twist out of plane relative to the attached group (e.g., an amide or heterocycle at C1). This is crucial for binding to narrow enzyme pockets (e.g., kinases, acetyltransferases).

  • Metabolic Shielding: The C2 and C6 positions are the most susceptible to oxidative metabolism (P450). Halogenation blocks these sites, extending the half-life of the final drug.

The Electronic Push-Pull
  • Nitrile (CN): A strong electron-withdrawing group (EWG). It activates the ring for Nucleophilic Aromatic Substitution (SₙAr), specifically at the para and ortho positions.

  • Methoxy (OMe) at C3: An electron-donating group (EDG) by resonance. This creates a unique electronic imbalance, making the C6-Fluorine highly labile to nucleophilic attack (see Synthetic Protocols).

Pharmacophore Core Benzene Core CN 1-CN (Nitrile) Warhead & SₙAr Activator Core->CN Electronic Withdrawal Cl 2-Cl (Chlorine) Steric Bulk & Lipophilicity Core->Cl Metabolic Block OMe 3-OMe (Methoxy) H-Bond Acceptor Core->OMe Electronic Donation F 6-F (Fluorine) Leaving Group (SₙAr) Core->F Synthetic Handle CN->F Activates

Figure 1: Pharmacophore map highlighting the functional interplay between substituents.

Potential Biological Activity & Applications

While the intermediate itself is not a marketed drug, its structure maps directly to two major classes of bioactive compounds.

A. Agrochemicals: Cellulose Biosynthesis Inhibition (CBI)

The 2,6-dihalo-benzonitrile motif is the defining feature of Dichlobenil (2,6-dichlorobenzonitrile), a potent herbicide that inhibits cellulose biosynthesis in plant cell walls.

  • Mechanism: The nitrile group binds to the cellulose synthase complex (CesA). The 2,6-halogens are required to fit the hydrophobic pocket and prevent rotation.

  • Potential of 886761-59-7: The replacement of one Chlorine with Fluorine (bioisostere) and the addition of a 3-Methoxy group likely alters the solubility and translocation properties while maintaining the core CBI activity. This makes it a candidate for resistance-breaking herbicides .

B. Pharmaceuticals: Lysine Acetyltransferase (KAT) Inhibition

Recent research into epigenetic modulators has highlighted polysubstituted benzonitriles as scaffolds for inhibiting Lysine Acetyltransferases (KATs).

  • Role: The benzonitrile acts as an anchor in the acetyl-lysine binding pocket.

  • Synthetic Utility: The 3-methoxy group can mimic the oxygenation patterns found in natural product inhibitors, while the nitrile serves as a "handle" to extend the molecule into the solvent channel via conversion to an amidine or triazole.

C. Auxin Mimics (Dicamba Analogs)

Hydrolysis of the nitrile group yields 2-chloro-6-fluoro-3-methoxybenzoic acid .

  • Relation to Dicamba: Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used auxin herbicide.

  • Activity: The acid derivative of this nitrile represents a fluoro-analog of the Dicamba class. Fluorine substitution often improves metabolic stability and membrane permeability in auxinic herbicides.

Synthetic Protocols & Derivatization

For researchers using this compound, the primary utility is its reactivity.[2] The following protocols outline how to leverage the "Warhead" nature of the molecule.

Protocol A: Nucleophilic Aromatic Substitution (SₙAr)

The 6-Fluorine atom is activated by the ortho-Nitrile group. This allows for the rapid introduction of amines or alkoxides to generate diverse libraries.

Target: Replacement of F with R-NH₂.

  • Reagents: this compound (1.0 eq), Primary Amine (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (anhydrous).

  • Conditions: Heat to 60–80°C for 4–6 hours.

  • Workup: Dilute with water; the product usually precipitates. If oil forms, extract with EtOAc.

  • Validation: Monitor disappearance of the Fluorine signal in ¹⁹F NMR (approx. -110 to -120 ppm shift).

Protocol B: Nitrile Hydrolysis to Amide/Acid

Converting the nitrile to a primary amide or carboxylic acid is essential for generating auxin mimics.

Target: 2-Chloro-6-fluoro-3-methoxybenzamide.[3]

  • Reagents: this compound, 30% H₂O₂, K₂CO₃.

  • Solvent: DMSO/Water (4:1).

  • Conditions: Stir at 0°C for 30 mins, then allow to warm to RT.

  • Mechanism: The Radziszewski reaction allows for mild hydrolysis without attacking the halogens.

Synthesis Start 2-Chloro-6-fluoro- 3-methoxybenzonitrile SnAr SₙAr Reaction (Displacement of F) Start->SnAr + R-NH₂ / Base Hydrolysis Nitrile Hydrolysis (Radziszewski) Start->Hydrolysis + H₂O₂ / OH⁻ Cyclo Cycloaddition (Tetrazole Formation) Start->Cyclo + NaN₃ / ZnBr₂ Prod_SnAr 2-Amino-6-chloro- 3-methoxybenzonitrile (Kinase Scaffold) SnAr->Prod_SnAr Prod_Hydro 2-Chloro-6-fluoro- 3-methoxybenzamide (Agrochemical) Hydrolysis->Prod_Hydro Prod_Cyclo Tetrazole Derivative (Bioisostere) Cyclo->Prod_Cyclo

Figure 2: Synthetic divergence pathways transforming the intermediate into active biological agents.

Safety & Handling Data

  • Hazard Class: Nitriles are generally toxic by inhalation and ingestion. This compound releases HCN upon combustion or strong acid treatment.

  • Skin Sensitization: Halogenated benzenes are known skin sensitizers. Double-gloving (Nitrile/Neoprene) is recommended.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methoxy group can be susceptible to demethylation under strongly acidic conditions over time.

References

  • BenchChem. this compound Product Data & Applications.Link

  • BLD Pharm. Safety Data Sheet and Structural Analysis of CAS 886761-59-7.Link

  • ChemicalBook. Synthesis and Intermediate Applications of Poly-substituted Benzonitriles.Link

  • EvitaChem. Benzonitrile Derivatives in Pharmaceutical Synthesis (Related Analogues).Link

Sources

Technical Deep Dive: Strategic Utilization of 2-Chloro-6-fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 886761-59-7 Formula: C₈H₅ClFNO Molecular Weight: 185.58 g/mol [1][2]

Part 1: Executive Summary & Structural Intelligence[2]

In the landscape of modern medicinal chemistry, 2-Chloro-6-fluoro-3-methoxybenzonitrile represents a "privileged scaffold."[2] Its value lies not just in its atoms, but in the orthogonal reactivity encoded into its substitution pattern.[2] It serves as a linchpin intermediate for synthesizing Lysine Acetyltransferase (KAT) inhibitors , RET kinase inhibitors , and complex agrochemicals.[2]

The "3-Handle" Architecture

This molecule offers three distinct chemical handles, each activatable under specific conditions.[2] Understanding this hierarchy is critical for designing self-validating synthesis routes.

PositionSubstituentElectronic StateReactivity ProfilePrimary Application
C1 Nitrile (-CN)Electron-WithdrawingElectrophilic CarbonCyclization to Heterocycles (Indazoles, Quinazolines) or Hydrolysis to Acids.[2]
C6 Fluorine (-F)Highly ActivatedExcellent Leaving GroupPrimary Site for

.
Displaced by amines/hydrazines.[2]
C2 Chlorine (-Cl)Sterically CrowdedModerate Leaving GroupSecondary Site. Preserved during

; active in Pd-catalyzed Cross-Coupling.[2]
C3 Methoxy (-OMe)Electron-DonatingResonance DonorModulates pKa; provides solubility and H-bond acceptance in final drug targets.[2]

Expert Insight: The presence of the methoxy group at C3 is sterically significant.[2] It "buttresses" the chlorine at C2, making the chlorine less reactive toward nucleophilic attack than the fluorine at C6.[2] This creates a natural regioselective bias that you must exploit: Reaction at C6 (F) will always precede reaction at C2 (Cl) under nucleophilic conditions. [2]

Part 2: Primary Reactivity — The "Fluorine-First" Protocol[2]

The most high-value transformation of this scaffold is the synthesis of 4-chloro-5-methoxy-1H-indazol-3-amine derivatives.[2] This reaction utilizes the nitrile and the fluorine in a cascade sequence.[2]

Mechanism of Action[2][3]
  • 
     Addition:  Hydrazine attacks C6, displacing the Fluorine atom (activated by the ortho-nitrile).[2]
    
  • Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon (C1).[2]

  • Tautomerization: The resulting imine tautomerizes to form the stable amino-indazole.[2]

Experimental Protocol: Synthesis of 4-Chloro-5-methoxy-1H-indazol-3-amine

This protocol is designed to be self-validating via TLC and LCMS monitoring.[2]

Reagents:

  • Substrate: this compound (1.0 eq)[2]

  • Reagent: Hydrazine Monohydrate (64-65% in water) (3.0 eq)[2]

  • Solvent: n-Butanol (High boiling point accelerates the cyclization) or Ethanol (Green alternative).[2]

  • Temperature: 110°C (Reflux).[2]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate in n-Butanol (5 mL per mmol).

  • Addition: Add Hydrazine Monohydrate dropwise at room temperature. Note: A slight exotherm may be observed.[2]

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours.

  • In-Process Control (IPC - Self-Validation):

    • TLC: Monitor using 50% Ethyl Acetate / Hexane. Starting material (

      
      ) should disappear; Product (
      
      
      
      , fluorescent spot) will appear.[2]
    • LCMS: Look for Mass Shift. Starting Material [M+H]+ = 186.[2][3] Product [M+H]+ = 198 (Replacement of F [19] with

      
       [31] is +12 mass units? No. Calculation: 
      
      
      
      .[2] Wait. Cyclization involves no loss of atoms from the intermediate.[2] Net change from SM:
      
      
      . MW 185.5 -> 197.[2]6. Correct).
  • Workup: Cool to room temperature. The product often crystallizes directly from n-Butanol.[2]

  • Isolation: Filter the solid. Wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.[2]

  • Drying: Vacuum dry at 45°C.

Yield Expectation: 85–92%.

Part 3: Secondary Reactivity — Palladium-Catalyzed Coupling[2]

Once the Indazole or Heterocycle is formed (or if the Nitrile is hydrolyzed to an amide), the Chlorine atom at C2 (now C4 on the indazole ring) becomes the focal point.[2]

Challenge: The C2-Chlorine is sterically hindered by the C3-Methoxy group.[2] Solution: Use sterically demanding, electron-rich phosphine ligands (e.g., XPhos or SPhos ) to facilitate oxidative addition.[2]

Optimization Table for C-Cl Coupling (Suzuki-Miyaura)
ParameterStandard ConditionOptimized for Steric HinderanceRationale
Catalyst


or

Pre-catalysts allow precise ligand tuning.[2]
Ligand

XPhos or RuPhos Bulky biaryl ligands facilitate oxidative addition into hindered C-Cl bonds.[2]
Base


Stronger base often required for hindered substrates.[2]
Solvent Toluene/Water1,4-Dioxane/Water (4:[2]1)Higher boiling point of Dioxane (101°C) drives kinetics.[2]

Part 4: Visualizing the Chemical Logic

The following diagram maps the strategic pathways available from this specific CAS.

G cluster_0 Primary Pharma Pathway SM 2-Chloro-6-fluoro- 3-methoxybenzonitrile (CAS 886761-59-7) Complex Meisenheimer Complex SM->Complex Hydrazine (Nucleophilic Attack at C6) Acid 2-Chloro-6-fluoro- 3-methoxybenzoic acid SM->Acid H2SO4/H2O Hydrolysis Ether Diaryl Ether (via Phenol coupling) SM->Ether Ph-OH / K2CO3 SNAr at C6 Indazole 4-Chloro-5-methoxy- 1H-indazol-3-amine Complex->Indazole -HF Cyclization onto CN Drug Kinase Inhibitor (e.g., KAT/RET) Indazole->Drug Suzuki Coupling at C-Cl

Figure 1: Reaction divergence map.[2] The Green pathway (Indazole formation) represents the highest-value application in drug discovery.[2]

Part 5: Safety & Handling (The "Hidden" Hazards)[2]

While the molecule itself is stable, the reaction conditions pose specific risks that must be mitigated.[2]

  • Fluoride Liberation: The

    
     reaction releases HF (as fluoride salts).[2] When performed in acidic media, this can etch glass.[2] Ensure basic conditions (excess hydrazine acts as the base) to keep HF neutralized as hydrazinium fluoride.[2]
    
  • Hydrazine Toxicity: Hydrazine is a potent hepatotoxin and carcinogen.[2]

    • Engineering Control: All weighing and transfers must occur in a fume hood.[2]

    • Destruction: Quench excess hydrazine waste with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal (generates

      
       gas).[2]
      
  • Runaway Potential: The cyclization step is exothermic.[2] On scales >10g, active cooling must be available during the hydrazine addition.[2]

References

  • BenchChem. (n.d.).[2] this compound Product Data & Applications. Retrieved from [2]

  • BLD Pharm. (n.d.).[2] this compound MSDS and Synthesis. Retrieved from [2]

  • PubChem. (2025).[2] Compound Summary: this compound.[1][2][3][4][5][6][7][8][9] National Library of Medicine.[2] Retrieved from [2]

  • ChemicalBook. (2025).[2][4] Reaction profiles of Poly-halogenated Benzonitriles. Retrieved from [2]

Sources

Methodological & Application

The Strategic Role of 2-Chloro-6-fluoro-3-methoxybenzonitrile in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries and further information, please contact: Senior Application Scientist, Gemini Division Google Research

Introduction: Unveiling a Key Scaffold for Drug Discovery

In the intricate landscape of medicinal chemistry, the strategic incorporation of halogens and methoxy groups onto aromatic scaffolds is a cornerstone of modern drug design. The benzonitrile moiety, a versatile building block, offers a rich platform for chemical elaboration. This guide focuses on a particularly valuable, yet underexplored, derivative: 2-Chloro-6-fluoro-3-methoxybenzonitrile . With its unique substitution pattern, this compound presents a confluence of electronic and steric properties that make it a compelling intermediate in the synthesis of complex, biologically active molecules.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the synthetic pathways to access this key intermediate, detail its known applications, and provide robust protocols to facilitate its use in medicinal chemistry programs. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective use in a laboratory setting. The following tables summarize the key data for this compound and its close structural analogs.

Table 1: Physicochemical Data of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound 886761-59-7 C₈H₅ClFNO 185.58 - -
2-Chloro-6-fluorobenzonitrile668-45-1C₇H₃ClFN155.55Crystalline powder-
2-Fluoro-6-methoxybenzonitrile94088-46-7C₈H₆FNO151.14White to almost white powder to crystal103-105

Table 2: Safety Information for Substituted Benzonitriles

Compound NameHazard StatementsPrecautionary Statements
This compound Not classified. To the best of our knowledge, the toxicological properties have not been thoroughly investigated.P261, P280, P302+P352, P305+P351+P338
2-Chloro-6-fluorobenzonitrileToxic if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation.P261, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338
2-Fluoro-6-methoxybenzonitrileCauses skin irritation. Causes serious eye irritation. May cause respiratory irritation.P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338

Note: Data for the target compound is limited. The safety information for related compounds should be considered for handling and safety precautions.

Synthetic Strategies and Protocols

The synthesis of this compound can be approached through a multi-step sequence, leveraging common and reliable transformations in aromatic chemistry. A plausible and efficient route starts from a readily available substituted aniline, proceeding through diazotization and a subsequent Sandmeyer reaction.

Proposed Synthetic Pathway

The following diagram illustrates a logical synthetic route to the target compound, starting from 2-chloro-6-fluoro-3-methoxyaniline. This precursor, while not ubiquitously available, can be synthesized through established methods of aromatic substitution and functional group interconversion.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 2-Chloro-6-fluoro-3-methoxyaniline B Arenediazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5 °C   C This compound B->C  CuCN, KCN  

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound. These are based on well-established procedures for similar transformations and should be adapted and optimized by the experienced researcher.

Protocol 1: Diazotization of 2-Chloro-6-fluoro-3-methoxyaniline

Rationale: The conversion of a primary aromatic amine to a diazonium salt is a fundamental transformation in organic synthesis. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. The use of a strong acid, such as hydrochloric acid, is crucial for the in situ generation of nitrous acid from sodium nitrite.

Materials:

  • 2-Chloro-6-fluoro-3-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Chloro-6-fluoro-3-methoxyaniline (1 equivalent) in a mixture of concentrated HCl and water at 0 °C.

  • Stir the mixture vigorously to ensure a fine suspension.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature between 0 and 5 °C. The addition should be controlled to prevent a rapid rise in temperature.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the solution.

  • The resulting solution of the arenediazonium salt is used immediately in the subsequent Sandmeyer reaction.

Protocol 2: Sandmeyer Reaction for Cyanation

Rationale: The Sandmeyer reaction is a powerful method for the substitution of a diazonium group with a variety of nucleophiles, including cyanide. The use of a copper(I) cyanide catalyst is essential for this transformation. The reaction proceeds via a radical mechanism and provides a reliable route to aromatic nitriles.[1]

Materials:

  • Arenediazonium salt solution (from Protocol 1)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Deionized Water

  • Toluene or other suitable organic solvent

  • Sodium Bicarbonate solution

  • Brine

Procedure:

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. This forms the active cyanocuprate complex.

  • Cool the cyanocuprate solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the cyanocuprate solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.

Application in Medicinal Chemistry: A Key Building Block for KAT Inhibitors

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of targeted therapeutics. Notably, this scaffold has been identified as a key building block in the development of novel Lysine Acetyltransferase (KAT) inhibitors.

Lysine acetyltransferases are a family of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins.[2][3] Dysregulation of KAT activity is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurological conditions.[2][3] Consequently, the development of potent and selective KAT inhibitors is an area of intense research in drug discovery.[4]

While specific patented structures are proprietary, the general synthetic strategy involves the use of this compound as a starting material for the construction of more complex heterocyclic systems that form the core of the KAT inhibitor. The nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups to facilitate further synthetic elaborations. The chloro and fluoro substituents can modulate the electronic properties of the molecule and provide sites for further derivatization or act as key binding elements within the active site of the target enzyme.

The following workflow illustrates a generalized approach to the synthesis of a hypothetical KAT inhibitor core from this compound.

G A This compound B Functional Group Interconversion (e.g., Hydrolysis of Nitrile) A->B C Cyclization/Condensation Reactions B->C D KAT Inhibitor Core Scaffold C->D

Caption: Generalized workflow for the synthesis of a KAT inhibitor scaffold.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups provides a rich platform for the synthesis of complex and biologically active molecules, most notably as a key intermediate in the development of novel Lysine Acetyltransferase inhibitors. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for accessing this important compound. As the quest for new and more effective therapeutics continues, the strategic use of such well-designed chemical scaffolds will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

  • PrepChem. Synthesis of 2-chloro-6-methoxybenzaldehyde. Available at: [Link]

  • Frontiers in Chemistry. Lysine Acetyltransferase Inhibitors From Natural Sources. Available at: [Link]

  • PubMed Central. Lysine Acetyltransferase Inhibitors From Natural Sources. Available at: [Link]

  • Google Patents. Preparation method of 2-chloro-6-methylaniline.
  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]

  • Google Patents. Preparation process of 2-chloro-6-fluoroaniline.
  • Google Patents. Kat6 inhibitor methods and combinations for cancer treatment.
  • PubMed Central. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]

  • ResearchGate. Synthesis of lysine methyltransferase inhibitors. Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. METHODS AND COMBINATIONS OF KAT6 INHIBITOR FOR THE TREATMENT OF CANCER.
  • ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available at: [Link]

  • PubMed. Histone lysine acetyltransferase inhibitors: an emerging class of drugs for cancer therapy. Available at: [Link]

  • PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Available at: [Link]

  • Semantic Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • ACS Publications. Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Available at: [Link]

  • Google Patents. Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • YouTube. 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]

  • Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Google Patents. Protacs for targeted degradation of kat2a and kat2b for the treatment of cancer.
  • Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link]

  • Google Patents. 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors.
  • Chegg.com. Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. Available at: [Link]

  • Google Patents. Stat6 degraders and uses thereof.
  • Wikipedia. 2-Chloro-6-fluorotoluene. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-6-fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Reactivity of a Privileged Scaffold

2-Chloro-6-fluoro-3-methoxybenzonitrile is a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen leaving groups (Cl and F), a nucleophilically activatable cyano group, and a directing methoxy group, offers a versatile platform for the synthesis of complex molecular architectures. The presence of both chlorine and fluorine atoms on the aromatic ring sets the stage for selective nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds.[1][2]

This guide provides a comprehensive overview of the theoretical and practical aspects of nucleophilic substitution reactions on this compound. We will delve into the mechanistic nuances that govern the regioselectivity of these reactions and provide detailed, field-proven protocols for the substitution of the chloro and fluoro groups with common nucleophiles, including amines, alkoxides, and thiols. The insights and procedures outlined herein are designed to empower researchers to harness the full synthetic potential of this valuable intermediate.

Mechanistic Considerations and Regioselectivity

The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity is then restored by the departure of the leaving group.

The key challenge and opportunity in reactions with this substrate lies in controlling the regioselectivity – that is, whether the incoming nucleophile displaces the chlorine or the fluorine atom. Several factors influence this outcome:

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The nature of the leaving group has a less pronounced effect on the reaction rate compared to SN1 and SN2 reactions. However, the general order of leaving group ability in SNAr is I > Br > Cl > F.[4] This would suggest a preference for chlorine displacement.

  • Electronegativity and Inductive Effect: Fluorine is the most electronegative halogen, and its strong electron-withdrawing inductive effect makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[4] This factor favors the displacement of the fluorine atom.

  • Ortho-Directing Effects: The methoxy group at the 3-position can influence the regioselectivity through steric hindrance and electronic effects. It may also participate in directing the incoming nucleophile through coordination with the nucleophile's counter-ion, particularly in reactions with alkoxides.[1]

  • Nucleophile and Reaction Conditions: The nature of the nucleophile, the solvent, the base used, and the reaction temperature can all play a crucial role in tipping the balance of regioselectivity.

The interplay of these factors makes the prediction of the major product non-trivial and often requires experimental validation. The protocols provided in this guide are designed to favor specific outcomes based on established principles of SNAr reactivity.

Figure 1: General mechanism for the nucleophilic aromatic substitution of this compound.

Protocols for Nucleophilic Substitution Reactions

Amination: Synthesis of 2-Amino-6-fluoro-3-methoxybenzonitrile Derivatives

The displacement of a halogen atom by an amine is a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules. In the case of this compound, amination can proceed with selectivity for the chloro position under carefully controlled conditions.

Protocol 2.1.1: General Procedure for Amination

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add the amine (1.2-1.5 eq.) and a base such as potassium carbonate (2.0 eq.) or DIPEA (2.0 eq.).

  • Add a suitable solvent such as DMSO or DMF to dissolve the reactants.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-fluoro-3-methoxybenzonitrile derivative.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO and DMF are excellent for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophilicity of the amine.

  • Base: A base is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Potassium carbonate is a common and effective inorganic base, while DIPEA is a non-nucleophilic organic base that is easily removed during workup.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction. The optimal temperature will depend on the reactivity of the specific amine used.

Data Presentation:

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMSO1001285
2PiperidineDIPEADMF90892
3AnilineK₂CO₃DMSO1202475

Table 1: Representative examples of amination reactions with this compound.

Amination_Workflow Start Start: this compound + Amine + Base in Solvent Reaction Reaction at 80-120 °C Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 2-Amino-6-fluoro-3-methoxybenzonitrile Derivative Purification->Product

Figure 2: Workflow for the amination of this compound.

O-Alkylation: Synthesis of 2-Alkoxy-6-fluoro-3-methoxybenzonitrile Derivatives

The introduction of an alkoxy group can significantly alter the physicochemical properties of a molecule, impacting its solubility, metabolic stability, and biological activity. The Williamson ether synthesis, adapted for an SNAr context, is a reliable method for this transformation.

Protocol 2.2.1: General Procedure for O-Alkylation

This protocol outlines a general method for the reaction of this compound with an alcohol in the presence of a strong base.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer

  • Syringe for the addition of reagents

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.5-2.0 eq.) and a dry solvent such as THF or dioxane.

  • Cool the solution to 0 °C and carefully add sodium hydride (1.5 eq.) portion-wise. Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

  • Add a solution of this compound (1.0 eq.) in the same dry solvent to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-alkoxy-6-fluoro-3-methoxybenzonitrile.

Causality Behind Experimental Choices:

  • Base: A strong base like sodium hydride or potassium tert-butoxide is necessary to deprotonate the alcohol and form the more nucleophilic alkoxide.

  • Inert Atmosphere: Anhydrous conditions and an inert atmosphere are crucial to prevent the reaction of the strong base with water and to avoid side reactions.

  • Quenching: Quenching with a mild acid like ammonium chloride neutralizes the excess base and protonates any remaining alkoxide, ensuring a safe workup.

Data Presentation:

EntryAlcoholBaseSolventTemp (°C)Time (h)Yield (%)
1MethanolNaHTHF60490
2Ethanolt-BuOKDioxane80688
3IsopropanolNaHTHF801675

Table 2: Representative examples of O-alkylation reactions with this compound.

S-Alkylation: Synthesis of 2-Alkylthio-6-fluoro-3-methoxybenzonitrile Derivatives

Thioethers are important functional groups in many pharmaceutical compounds. The reaction of this compound with a thiol provides a direct route to these valuable derivatives.

Protocol 2.3.1: General Procedure for S-Alkylation

This protocol provides a general method for the synthesis of 2-alkylthio-6-fluoro-3-methoxybenzonitriles.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the thiol (1.2 eq.), and cesium carbonate (1.5 eq.).

  • Add DMF as the solvent and stir the mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give the desired 2-alkylthio-6-fluoro-3-methoxybenzonitrile.

Causality Behind Experimental Choices:

  • Base: Cesium carbonate is a particularly effective base for S-alkylation reactions as it is highly soluble in DMF and promotes the formation of the highly nucleophilic thiolate anion.

  • Room Temperature Reaction: Thiols are generally more nucleophilic than their corresponding alcohols, and thus these reactions can often be performed at room temperature, which is advantageous for substrates with sensitive functional groups.

Data Presentation:

EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolCs₂CO₃DMFRT295
2Benzyl mercaptanK₂CO₃DMFRT491
3EthanethiolCs₂CO₃DMFRT393

Table 3: Representative examples of S-alkylation reactions with this compound.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of a wide range of functionalized aromatic compounds. The protocols and insights provided in this guide demonstrate the feasibility of selective nucleophilic aromatic substitution reactions with various nucleophiles. The ability to selectively introduce amino, alkoxy, and alkylthio groups opens up numerous avenues for the development of novel pharmaceuticals, agrochemicals, and materials.

Future research in this area could focus on expanding the scope of nucleophiles, exploring catalytic methods to enhance reactivity and selectivity, and performing detailed mechanistic studies to further elucidate the factors governing regioselectivity. The development of one-pot, multi-component reactions starting from this scaffold would also be a valuable contribution to synthetic efficiency.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society. [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. [Link]

  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of 2-Chloro-6-fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for Purity Assessment, Structural Confirmation, and Impurity Identification

Abstract & Scope

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 2-Chloro-6-fluoro-3-methoxybenzonitrile (CAS: 886761-59-7). As a highly functionalized halogenated aromatic nitrile, this compound serves as a critical scaffold in the synthesis of next-generation herbicides and kinase inhibitors.

The method described herein is designed to achieve three objectives:

  • Chromatographic Resolution: Separation of the target analyte from potential regioisomeric impurities and synthetic precursors.

  • Structural Validation: Utilization of Electron Ionization (EI) fragmentation patterns to confirm the specific halogenation pattern.

  • Quantitation Readiness: Establishing a linear dynamic range suitable for purity assays (>98%) and trace impurity profiling (<0.1%).

Physicochemical Profile & Analyte Characteristics[1][2][3][4][5][6]

Understanding the analyte's properties is the first step in method design. The presence of multiple electronegative substituents (Cl, F, OMe, CN) dictates the choice of a non-polar stationary phase to minimize peak tailing caused by dipole interactions.

PropertyDataRelevance to Protocol
Compound Name This compoundTarget Analyte
CAS Number 886761-59-7Identification
Molecular Formula C₈H₅ClFNOBase Peak Prediction
Molecular Weight 185.58 g/mol Scan Range Setup
Monoisotopic Mass 185.00 Da (³⁵Cl)MS Tuning Target
Physical State Solid (Crystalline Powder)Sample Prep (Dissolution req.)
Solubility Soluble in DCM, EtOAc, MeOHSolvent Selection

Experimental Protocol

Sample Preparation Strategy

Rationale: Direct injection is preferred. Derivatization is unnecessary as the nitrile and ether groups are thermally stable and sufficiently volatile. Dichloromethane (DCM) is selected as the solvent due to its high solubility for halogenated aromatics and low boiling point, which ensures the solvent peak elutes well before the analyte.

  • Stock Solution: Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dilute to volume with HPLC-grade Dichloromethane (Concentration: 1000 µg/mL).

  • Working Standard: Dilute 100 µL of Stock Solution into 900 µL of DCM (Concentration: 100 µg/mL).

  • Internal Standard (Optional): Add 1,4-Dichlorobenzene-d4 at 50 µg/mL to correct for injection variability.

GC-MS Instrument Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography (GC) Conditions:

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film).

    • Why: The "Ultra Inert" deactivation is critical to prevent adsorption of the nitrile group on active silanol sites.

  • Carrier Gas: Helium (99.999%) @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless Injector (S/SL).

    • Temperature: 250 °C.[1]

    • Mode: Split (Ratio 20:1).

    • Liner: Ultra Inert Split Liner with glass wool (to trap non-volatiles).

  • Oven Program:

    • Initial: 60 °C (Hold 1.0 min) - Solvent focusing.

    • Ramp 1: 20 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 280 °C (Hold 3.0 min) - Elute high-boiling dimers.

    • Total Run Time: ~19 minutes.[2]

Mass Spectrometry (MS) Conditions:

  • Source: Electron Ionization (EI) @ 70 eV.[1]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line: 280 °C.

  • Acquisition Mode: Full Scan (m/z 35 – 450).

    • Solvent Delay: 3.5 minutes (to protect filament).

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, ensuring sample integrity from preparation to data processing.

GCMS_Workflow Sample Solid Sample (2-Cl-6-F-3-OMe-CN) Prep Dissolution (DCM, 1 mg/mL) Sample->Prep Weighing Filter Filtration (0.2 µm PTFE) Prep->Filter Purification Inlet GC Inlet (250°C, Split 20:1) Filter->Inlet Injection Separation Capillary Column (DB-5ms UI) Inlet->Separation Volatilization Ionization EI Source (70 eV, 230°C) Separation->Ionization Elution Detection Quadrupole MS (Scan m/z 35-450) Ionization->Detection Fragmentation Data Data Analysis (NIST Search & Integration) Detection->Data Signal Processing

Caption: Step-by-step analytical workflow for the GC-MS profiling of halogenated benzonitriles.[3][4][5][6][7][8]

Results & Discussion: Interpretation of Mass Spectra

The definitive identification of this compound relies on interpreting its fragmentation physics. Unlike simple hydrocarbons, the interplay between the halogen isotopes and the methoxy group provides a unique "fingerprint."

The Molecular Ion Cluster (m/z 185)

The most diagnostic feature is the molecular ion (M⁺).

  • m/z 185 (Base Peak candidate): Represents the ion containing ³⁵Cl.

  • m/z 187: Represents the ion containing ³⁷Cl.

  • Isotope Ratio: The intensity ratio of 185:187 will be approximately 3:1 , confirming the presence of a single Chlorine atom.

Fragmentation Pathway Analysis

The fragmentation is driven by the stability of the aromatic ring and the lability of the methoxy substituent.

  • Primary Loss ([M - CH₃]⁺): The ether oxygen stabilizes the carbocation. Cleavage of the methyl group from the methoxy moiety is the dominant first step.

    • Observation: Peak at m/z 170 (with ³⁵Cl) and 172 (with ³⁷Cl).

  • Secondary Loss ([M - CH₃ - CO]⁺): Following methyl loss, the resulting phenoxy-like ion typically ejects Carbon Monoxide (CO, 28 Da), a hallmark of anisole derivatives.

    • Observation: Peak at m/z 142 (170 - 28).

  • Halogen Loss ([M - Cl]⁺): Direct loss of the chlorine radical is possible but usually less intense than the alkyl losses.

    • Observation: Peak at m/z 150 .

Fragmentation Logic Diagram

Fragmentation_Pathway M_Ion Molecular Ion [M]+ m/z 185 / 187 (C8H5ClFNO) Frag_Methyl [M - CH3]+ m/z 170 / 172 (Loss of Methyl) M_Ion->Frag_Methyl -15 Da (CH3) Frag_Cl [M - Cl]+ m/z 150 (Loss of Chlorine) M_Ion->Frag_Cl -35 Da (Cl) Frag_HCN [M - HCN]+ m/z 158 / 160 (Loss of Nitrile) M_Ion->Frag_HCN -27 Da (HCN) Frag_CO [M - CH3 - CO]+ m/z 142 / 144 (Ring Contraction) Frag_Methyl->Frag_CO -28 Da (CO)

Caption: Predicted Electron Ionization (EI) fragmentation pathway. Solid lines indicate major pathways; dashed lines indicate minor pathways.

Quality Control & Troubleshooting

To ensure the protocol is self-validating, the following criteria must be met:

ParameterAcceptance CriteriaTroubleshooting Action
System Suitability Signal-to-Noise (S/N) > 100 for 10 µg/mL std.Clean ion source; Retune MS.
Peak Shape Tailing Factor < 1.5Trim column inlet; Deactivate liner.
Retention Time ± 0.05 min variabilityCheck carrier gas flow/leaks.
Carryover < 0.1% in blank after high std.Increase final oven hold time.

Common Pitfall:

  • Issue: Peak broadening or loss of sensitivity.

  • Cause: Adsorption of the nitrile nitrogen on active sites in the liner.

  • Fix: Use "Ultra Inert" wool liners and ensure the split vent trap is not saturated.

References

  • PubChem. (2025).[4] this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Agilent Technologies. (2016).[9] GC and GC/MS Applications: Analysis of Halogenated Aromatics. Agilent Application Notes. Available at: [Link]

  • U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Available at: [Link]

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Application Notes and Protocols: Leveraging 2-Chloro-6-fluoro-3-methoxybenzonitrile for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Chloro-6-fluoro-3-methoxybenzonitrile in Heterocycle Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Their diverse structures and ability to interact with biological targets make them indispensable in modern drug discovery.[1] Among the myriad of starting materials for constructing these complex scaffolds, substituted benzonitriles are particularly valuable due to their versatile reactivity. This compound is a strategically functionalized building block poised for the efficient synthesis of novel heterocycles, particularly those of medicinal importance such as quinazolines and their derivatives.

The strategic placement of the chloro, fluoro, and methoxy groups on the benzonitrile ring offers a unique combination of reactivity and control over synthetic outcomes. The ortho-fluoro and -chloro substituents activate the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of fused heterocyclic systems. The nitrile group serves as a versatile handle for cyclization, readily participating in reactions to form nitrogen-containing heterocycles. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the resulting heterocyclic core, which can be crucial for fine-tuning biological activity.

This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel heterocyclic structures, with a focus on the construction of substituted quinazolines, a class of compounds with a rich history in medicinal chemistry.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution Followed by Intramolecular Cyclization

The primary synthetic route leveraging this compound involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The highly activated fluoro group at the 6-position is susceptible to displacement by a variety of nucleophiles. For the synthesis of quinazoline precursors, primary amines are ideal nucleophiles. This reaction is typically promoted by a base in a polar aprotic solvent.

  • Intramolecular Cyclization: The resulting N-aryl anthranilonitrile intermediate can then undergo intramolecular cyclization to form the desired fused heterocycle. This cyclization can be promoted under various conditions, including thermal, acid-catalyzed, or metal-catalyzed methods.

This strategic approach allows for the introduction of diverse functionalities into the final heterocyclic product by simply varying the nucleophile used in the initial SNAr step.

Application Protocol: Synthesis of Substituted 4-Aminoquinazolines

This protocol details the synthesis of a substituted 4-aminoquinazoline derivative from this compound. The reaction proceeds via an initial SNAr reaction with an amine, followed by a base-mediated intramolecular cyclization.

Reaction Scheme:

G reactant1 This compound intermediate N-Aryl Anthranilonitrile Intermediate reactant1->intermediate Base, Solvent (e.g., K2CO3, DMSO) reactant2 R-NH2 (Amine) reactant2->intermediate product Substituted 4-Aminoquinazoline intermediate->product Base, Heat (e.g., t-BuOK) G cluster_0 Mechanism of Intramolecular Cyclization A N-Aryl Anthranilonitrile Intermediate B Deprotonated Intermediate (Anion) A->B  -H+ (Base) C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D Tautomerization C->D Protonation E 4-Aminoquinazoline (Product) D->E

Sources

"2-Chloro-6-fluoro-3-methoxybenzonitrile" reaction with Grignard reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Ketone Intermediates via Grignard Reaction with 2-Chloro-6-fluoro-3-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of functionalized ketones is a cornerstone of medicinal chemistry and materials science, providing critical building blocks for complex molecular architectures. This document provides a detailed guide to the reaction of this compound with Grignard reagents (RMgX). This transformation leverages the nucleophilic addition of an organomagnesium halide to the nitrile moiety, which, after hydrolysis, yields a substituted ketone. We will explore the mechanistic intricacies, address the challenges of chemoselectivity posed by the polysubstituted aromatic ring, and provide robust, field-tested protocols for successful synthesis.

Scientific Principles & Mechanistic Overview

The reaction of a Grignard reagent with a nitrile is a classic and reliable method for ketone synthesis. The process unfolds in two distinct stages: nucleophilic addition followed by acidic workup and hydrolysis.

1.1. The Core Mechanism

The carbon atom in the carbon-magnesium bond of a Grignard reagent is highly nucleophilic, behaving much like a carbanion.[1] This powerful nucleophile readily attacks the electrophilic carbon of the nitrile's cyano group (C≡N).[2][3] This addition breaks the pi bond of the nitrile, forming a C=N double bond and resulting in a resonance-stabilized intermediate known as an imine salt, specifically a magnesium N-metalloimine.[4]

A key feature of this reaction is that it halts after a single addition. The resulting negatively charged imine intermediate is not susceptible to a second attack by another Grignard molecule, a crucial difference from reactions with esters or acid chlorides where double addition often occurs.[2][5][6]

The reaction is completed by an aqueous acidic workup. The imine intermediate is protonated and subsequently hydrolyzed to the corresponding ketone.[5][7]

Grignard Reaction Mechanism start This compound + R-MgX intermediate Mg-Imine Salt Intermediate start->intermediate Nucleophilic Addition (Anhydrous THF) imine Imine intermediate->imine Aqueous Workup (e.g., H₃O⁺) product Target Ketone imine->product Hydrolysis

Caption: General mechanism of Grignard addition to a nitrile.

1.2. Chemoselectivity Challenges with a Polysubstituted Arene

The substrate, this compound, presents several potential sites for side reactions due to its multiple substituents. Understanding these possibilities is critical for optimizing reaction conditions.

  • Halogen Scrambling: Grignard reagents can participate in halogen-metal exchange, particularly with aryl chlorides. This could lead to the formation of undesired Grignard species and a mixture of products.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group activates the aromatic ring, making the fluoro and chloro substituents potential leaving groups for SNAr. While less common, a highly reactive Grignard reagent could potentially displace these halogens.

  • Steric Hindrance: The presence of two ortho-substituents (chloro and fluoro) can sterically impede the Grignard reagent's approach to the nitrile carbon. This may slow the reaction rate and necessitate carefully controlled conditions to ensure completion.[8]

Careful control of reaction temperature is the primary tool to mitigate these side reactions. By maintaining low temperatures, the desired nucleophilic addition to the nitrile is favored over competing pathways.

Experimental Protocols

2.1. Safety & Handling

  • Anhydrous Conditions: Grignard reagents are extremely reactive with protic solvents, including water.[4][9] All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight), and all solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reagent Reactivity: Grignard reagents are strong bases and can cause severe chemical burns. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvent Flammability: Diethyl ether and Tetrahydrofuran (THF) are highly flammable.[9] Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.

2.2. General Protocol for Grignard Addition

This protocol provides a robust starting point for the reaction. Optimization of temperature and reaction time may be necessary depending on the specific Grignard reagent used.

Experimental Workflow setup 1. Assemble Dry Apparatus Under Inert Atmosphere dissolve 2. Dissolve Benzonitrile in Anhydrous THF setup->dissolve cool 3. Cool Solution (e.g., 0°C) dissolve->cool add 4. Add Grignard Reagent Dropwise cool->add react 5. Stir and Monitor (TLC/GC-MS) add->react quench 6. Quench Reaction (Sat. aq. NH₄Cl) react->quench extract 7. Aqueous Workup & Extraction quench->extract purify 8. Dry, Concentrate, & Purify (Chromatography) extract->purify

Caption: Step-by-step experimental workflow for the Grignard reaction.

Materials & Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel and reflux condenser, oven-dried

  • Inert gas (N₂ or Ar) supply with bubbler

  • Syringes and needles for liquid transfer

  • Ice bath or dry ice/acetone bath

  • This compound

  • Grignard reagent (e.g., 1.0 M solution of Methylmagnesium Bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and condenser. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath. For more reactive Grignard reagents or to further minimize side reactions, a temperature of -20°C to -78°C may be beneficial.[10]

  • Grignard Addition: Transfer the Grignard reagent solution (1.1 - 1.5 eq) to the dropping funnel via syringe. Add the Grignard reagent to the stirred benzonitrile solution dropwise over 20-30 minutes. A slight exotherm may be observed.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for 1-3 hours. The progress can be monitored by thin-layer chromatography (TLC) or by analyzing quenched aliquots via GC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining cooling in the ice bath. This will hydrolyze the intermediate and neutralize any unreacted Grignard reagent.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude ketone can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data & Expected Outcomes

The choice of Grignard reagent directly determines the structure of the resulting ketone. Below is a table summarizing expected products and key considerations for common reagents.

Grignard Reagent (R-MgX)R GroupExpected Ketone ProductKey Considerations
Methylmagnesium Bromide (CH₃MgBr)Methyl1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethan-1-oneStandard conditions are typically effective. A very common and reliable transformation.
Ethylmagnesium Bromide (CH₃CH₂MgBr)Ethyl1-(2-Chloro-6-fluoro-3-methoxyphenyl)propan-1-oneSlightly more sterically bulky; may require slightly longer reaction times or warming to room temperature after initial addition.
Phenylmagnesium Bromide (C₆H₅MgBr)Phenyl(2-Chloro-6-fluoro-3-methoxyphenyl)(phenyl)methanoneAryl Grignards are generally less reactive than alkyl Grignards. Reaction may require warming to room temperature or gentle reflux to proceed to completion.
iso-Propylmagnesium Chloride ((CH₃)₂CHMgCl)Isopropyl(2-Chloro-6-fluoro-3-methoxyphenyl)(2-methylpropan-1-one)Significant steric hindrance. May result in lower yields or require elevated temperatures. Potential for side reactions like reduction increases.[8]

Troubleshooting & Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Presence of moisture deactivating the Grignard reagent.- Poor quality or low concentration of Grignard reagent.- Reaction temperature is too low for the specific reagent.- Ensure all glassware is meticulously dried and solvents are anhydrous.[11]- Titrate the Grignard reagent before use to confirm its concentration.- After dropwise addition at low temperature, allow the reaction to slowly warm to room temperature and monitor for progress.
Recovery of Starting Material - Insufficient equivalents of Grignard reagent.- Grignard reagent added too quickly, causing localized side reactions.- Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents).- Ensure slow, controlled addition to maintain the desired reaction temperature.
Multiple Unidentified Byproducts - Reaction temperature was too high, leading to side reactions (e.g., SNAr, halogen exchange).- Oxygen contamination.- Perform the reaction at a lower temperature (e.g., -20°C or -78°C).- Maintain a robust inert atmosphere throughout the entire process.

Conclusion

The reaction of this compound with Grignard reagents is a powerful and versatile method for synthesizing highly functionalized aromatic ketones. Success hinges on a firm understanding of the reaction mechanism and meticulous attention to experimental technique, particularly the maintenance of anhydrous conditions and precise temperature control. By following the protocols and considering the insights provided in this guide, researchers can reliably access a wide range of valuable ketone intermediates for application in drug discovery and advanced material synthesis.

References

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • Krayonnz. (n.d.). What is the action of Grignard reagent on benzonitrile?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Clark, J. (2015). An introduction to Grignard reagents. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from [Link]

  • Journal of Chemical Education. (2020). Synthesis of a Fluorescent Acridone Using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. Retrieved from [Link]

  • Vedantu. (n.d.). Benzonitrile on reaction with C2H5MgBr followed by hydrolysis gives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (1974). Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2021). Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methyl 4-hydroxy-2-butynoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2001). Generation of a highly enantioenriched α-phenylthio-substituted Grignard-reagent. Retrieved from [Link]

  • National Institutes of Health. (2010). Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles. Retrieved from [Link]

  • R Discovery. (1989). Reactivity of the secondary benzylic Grignard reagent from 1-phenylethyl chloride with aldehydes and ketones. More evidence for the rearrangement mechanism in benzyl Grignard reactions. Retrieved from [Link]

  • R Discovery. (2000). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity.[1] These transformations are particularly vital in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[1]

This guide focuses on a specific, highly functionalized building block: 2-Chloro-6-fluoro-3-methoxybenzonitrile . The unique electronic and steric properties of this substrate make it a valuable synthon, but also present distinct challenges for catalysis.

  • Aryl Chloride Activation: The Carbon-Chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, necessitating highly active catalyst systems for efficient oxidative addition.[2][3]

  • Electronic Profile: The presence of the strongly electron-withdrawing nitrile (-CN) and fluoro (-F) groups activates the C-Cl bond towards the initial oxidative addition step in the catalytic cycle.[2][4]

  • Steric Hindrance: The ortho-fluoro substituent provides steric shielding around the reactive center, which can influence ligand coordination and subsequent reaction steps.

This document provides researchers, scientists, and drug development professionals with a detailed exploration of two key palladium-catalyzed transformations—the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination—using this substrate. The protocols are designed not merely as recipes, but as self-validating systems, grounded in mechanistic principles to empower rational optimization and troubleshooting.

Core Mechanistic Principles: The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, which begins with an active Pd(0) species.[5][6] While stable Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) are often used as pre-catalysts, they must be reduced in situ to the catalytically active Pd(0) state to initiate the cycle.[1][7]

The fundamental cycle comprises three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond of the substrate, forming a Pd(II) intermediate. This is typically the rate-limiting step, especially for aryl chlorides.

  • Transmetalation (for Suzuki) or Base-Mediated Amine Coordination (for Buchwald-Hartwig): The second coupling partner (an organoboron compound or an amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two coupling partners are expelled from the palladium coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[6]

Palladium_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_adduct Ar-Pd(II)(L)₂-X (Oxidative Adduct) pd0->oxidative_adduct Oxidative Addition transmetalation_intermediate Ar-Pd(II)(L)₂-R' (Intermediate) oxidative_adduct->transmetalation_intermediate Transmetalation / Ligand Exchange transmetalation_intermediate->pd0 Reductive Elimination reductive_elimination_label Product (Ar-R') oxidative_addition_label Substrate (Ar-X) transmetalation_label Coupling Partner (R'-M)

Caption: General Palladium Cross-Coupling Catalytic Cycle.

The success of these reactions hinges on the careful selection of ligands, which are crucial for stabilizing the palladium center, enhancing its reactivity for C-Cl bond activation, and facilitating the final reductive elimination step.[1][8]

Application Note I: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in medicinal chemistry.[9][10] For an electron-deficient substrate like this compound, the key to success is a catalyst system that can overcome the high C-Cl bond dissociation energy while operating under conditions that preserve the sensitive nitrile and methoxy functionalities.

Causality and Component Selection
  • Catalyst/Ligand System: The oxidative addition to aryl chlorides requires electron-rich and sterically bulky phosphine ligands.[3] Buchwald's biarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are exemplary. Their bulk promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, while their electron-donating nature facilitates the insertion into the C-Cl bond. Using a pre-formed pre-catalyst like SPhos Pd G3 ensures a consistent generation of the active catalyst.

  • Base: A moderately strong base is required to facilitate the transmetalation step by activating the boronic acid. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective without being overly harsh, minimizing potential hydrolysis of the nitrile group.

  • Solvent System: A polar aprotic solvent is often ideal. A mixture of 1,4-dioxane and water provides good solubility for both the organic substrate and the inorganic base, accelerating the reaction rate.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Substrate, Boronic Acid, Base, Catalyst, Solvent) setup->reagents reaction 3. Heating & Stirring (e.g., 100 °C, 12-24h) reagents->reaction workup 4. Aqueous Workup (Quench, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify

Caption: Step-by-step Suzuki-Miyaura experimental workflow.

Protocol: Synthesis of 2-Fluoro-3-methoxy-6-phenylbenzonitrile

This protocol details the coupling of this compound with phenylboronic acid.

Reagent Table

ReagentMW ( g/mol )Amount (mg)mmolsEquivalents
This compound185.591861.01.0
Phenylboronic Acid121.931461.21.2
SPhos Pd G3 Precatalyst791.07160.020.02
Potassium Phosphate (K₃PO₄)212.274252.02.0
1,4-Dioxane-4 mL--
Water (degassed)-1 mL--

Step-by-Step Methodology

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (186 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, add the SPhos Pd G3 precatalyst (16 mg, 0.02 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the final product.

Application Note II: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines, which are critical components of countless pharmaceuticals.[11][12][13] The reaction's utility stems from its broad substrate scope and functional group tolerance.[13] When applied to this compound, this reaction provides access to a diverse range of substituted aniline derivatives.

Causality and Component Selection
  • Catalyst/Ligand System: The coupling of aryl chlorides with amines is particularly challenging.[3] It demands a catalyst system that can facilitate both the difficult oxidative addition and the subsequent C-N reductive elimination. The combination of a Pd(II) pre-catalyst like Pd₂(dba)₃ with a highly specialized, bulky, and electron-rich biarylphosphine ligand such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is highly effective. The steric bulk of RuPhos accelerates reductive elimination, while its electronic properties promote the initial C-Cl activation.[14]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine (or the N-H-Pd complex) to facilitate the C-N bond-forming step. Sodium tert-butoxide (NaOtBu) is the base of choice for many aminations due to its high basicity and steric bulk, which prevents it from acting as a competing nucleophile.

  • Solvent: Anhydrous, non-protic solvents are required to prevent quenching of the strong base. Toluene or 1,4-dioxane are standard choices, providing good solubility for the reactants and stability for the catalytic species at elevated temperatures.

Protocol: Synthesis of 2-Fluoro-3-methoxy-6-(morpholin-4-yl)benzonitrile

This protocol details the coupling of the substrate with a secondary amine, morpholine.

Reagent Table

ReagentMW ( g/mol )AmountmmolsEquivalents
This compound185.59186 mg1.01.0
Morpholine87.12104 µL1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02
RuPhos468.6418.7 mg0.040.04
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene (anhydrous)-5 mL--

Step-by-Step Methodology

  • Vessel Preparation: In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol), RuPhos (18.7 mg, 0.04 mmol), and Pd₂(dba)₃ (18.3 mg, 0.02 mmol) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Outside the glovebox, add this compound (186 mg, 1.0 mmol) to the tube. Seal the tube with a septum and establish an inert atmosphere by evacuating and backfilling with nitrogen three times.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (104 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 16-24 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL).

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired aryl amine.

Troubleshooting and Optimization Insights

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst; Insufficiently inert conditions (O₂); Wet solvent/reagents.Use a pre-catalyst; Ensure rigorous exclusion of air and moisture; Use freshly distilled/anhydrous solvents and high-purity reagents.
Hydrodechlorination Presence of a hydrogen source; Catalyst decomposition.Use a stronger base or different solvent; Screen alternative ligands (e.g., XPhos for Suzuki, BrettPhos for Amination).
Homocoupling (Suzuki) Boronic acid degradation; (General) High catalyst loading or temp.Use a slight excess (1.1-1.2 eq.) of boronic acid; Lower the reaction temperature or catalyst loading once the reaction has initiated.
Nitrile Hydrolysis (Suzuki) Base is too strong or reaction time is too long with water present.Switch to a milder base like K₂CO₃ or Cs₂CO₃; Monitor the reaction closely and stop it upon completion of starting material consumption.

Conclusion

This compound is a versatile and electronically activated substrate for advanced palladium-catalyzed cross-coupling reactions. The successful functionalization of its C-Cl bond is highly dependent on the rational selection of a catalyst system tailored to the specific demands of the transformation. For Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich ligands like SPhos are highly effective. For the more challenging Buchwald-Hartwig amination, specialized ligands such as RuPhos are required to achieve high yields. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable building block into complex target molecules.

References

  • Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL
  • Title: 17.
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Title: Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides Source: Wiley Online Library URL
  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Source: Green Chemistry (RSC Publishing)
  • Title: 2.
  • Title: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium Source: Organic Letters - ACS Publications URL
  • Title: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Title: Developing Ligands for Palladium(II)
  • Title: Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
  • Title: Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles Source: ResearchGate URL
  • Title: Suzuki-Miyaura Cross Coupling Reaction Source: TCI Chemicals URL
  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL
  • Title: Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts Source: PubMed URL
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

Sources

Application Note: Strategic Utilization of 2-Chloro-6-fluoro-3-methoxybenzonitrile in Substituted Benzamide Synthesis

[1]

Executive Summary

The synthesis of polysubstituted benzamides—privileged scaffolds in kinase inhibitors (e.g., p38 MAP kinase, MEK) and agrochemicals—often necessitates the use of highly functionalized aromatic building blocks. 2-Chloro-6-fluoro-3-methoxybenzonitrile represents a high-value "linchpin" intermediate.[1] Its unique tetrasubstituted pattern offers orthogonal reactivity: a labile fluoro-group for nucleophilic aromatic substitution (

1

This Application Note details the chemoselective transformation of this nitrile into substituted benzamides. It addresses the critical challenge of managing steric hindrance (2,6-disubstitution) while preventing competitive side reactions such as over-hydrolysis or off-target nucleophilic displacement.[1]

Chemical Architecture & Reactivity Profile[1]

Understanding the electronic and steric environment of this compound is prerequisite to successful protocol design.[1]

FeatureElectronic EffectSteric ConsequenceSynthetic Utility
C1-Nitrile (-CN) Electron-withdrawing (EWG)Shielded by C2-Cl and C6-FPrecursor to Amide (

) or Acid (

).[1]
C2-Chloro (-Cl) Weakly deactivatingHigh steric bulkHandle for Suzuki/Buchwald couplings; blocks metabolic sites.[1]
C6-Fluoro (-F) Inductive withdrawingModerate steric bulkHighly Reactive Site: Activated for

by ortho-CN.[1]
C3-Methoxy (-OMe) Resonance donatingRemote to reaction centerModulates solubility; potential H-bond acceptor in active sites.[1]
The "Orthogonal Reactivity" Challenge

The primary synthetic risk is the competition between Nitrile Hydrolysis (Path A) and Nucleophilic Aromatic Substitution (Path B).

  • Risk: Standard basic hydrolysis conditions (e.g., NaOH, heat) can inadvertently trigger

    
     of the C6-fluorine by hydroxide, producing a phenol impurity (2-chloro-6-hydroxy-3-methoxybenzonitrile).[1]
    
  • Solution: Sequence control. Deciding whether to functionalize the ring (displace -F) before or after amide formation is critical.[1]

Synthetic Strategies & Decision Logic

The following flowchart illustrates the decision-making process for synthesizing substituted benzamides from this core scaffold.

ReactionLogicStartStarting Material:This compoundDecisionTarget Structure RequirementStart->DecisionRouteARoute A: Direct Amide Formation(Preserve C6-F)Decision->RouteATarget retains FluorineRouteBRoute B: Ring Functionalization(Displace C6-F first)Decision->RouteBTarget requires Amine/Ether at C6AmideProdProduct A:2-Chloro-6-fluoro-3-methoxybenzamideRouteA->AmideProdControlled Hydrolysis(Basic H2O2 or Hydrido-Pt)SubstNitrileIntermediate:2-Chloro-6-amino-3-methoxybenzonitrileRouteB->SubstNitrileSnAr (Amine/Base)FinalProdProduct B:2-Chloro-6-amino-3-methoxybenzamideSubstNitrile->FinalProdHydrolysis

Figure 1: Strategic workflow for divergent synthesis based on the target benzamide structure.

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrolysis (Preserving the C6-Fluoro Group)

Objective: Convert the nitrile to a primary amide without displacing the labile fluorine atom or over-hydrolyzing to the carboxylic acid. Mechanism: The Radziszewski reaction (Basic


1

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: 30% Hydrogen Peroxide (

    
    ) (5.0 eq)[1]
    
  • Base: Potassium Carbonate (

    
    ) (1.0 eq) or NaOH (0.1 eq catalytic)[1]
    
  • Solvent: DMSO or DMSO/Ethanol (4:1)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the nitrile in 15 mL of DMSO. Note: DMSO is crucial for solubility and accelerating the reaction.

  • Cooling: Place the flask in an ice-water bath (0–5 °C). The reaction is exothermic.[2]

  • Addition: Add

    
     (10 mmol). Then, add 30% 
    
    
    dropwise via an addition funnel over 10 minutes. Maintain internal temperature < 20 °C.
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 1–3 hours. Monitor by TLC or HPLC (Target amide usually appears more polar).[1]

  • Quench: Pour the reaction mixture slowly into 100 mL of ice-cold water. The product should precipitate as a white solid.

  • Isolation: Filter the solid. Wash the filter cake with cold water (

    
     mL) to remove residual DMSO and peroxide.
    
  • Drying: Dry under vacuum at 45 °C.

Validation Criteria:

  • IR: Disappearance of nitrile stretch (~2230 cm⁻¹) and appearance of amide doublets (~3350, 3180 cm⁻¹).[1]

  • Purity: >95% by HPLC. Absence of the corresponding acid (over-hydrolysis) or phenol (fluoride displacement).[1]

Protocol B: Regioselective Functionalization

Objective: Replace the C6-Fluoro group with an amine (e.g., morpholine, aniline) prior to amide formation.[1] Rationale: The nitrile group at C1 strongly activates the C6-position for nucleophilic attack (ortho-effect).[1]

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Morpholine (1.2 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)[1]
    
  • Solvent: Acetonitrile (

    
    ) or THF[1]
    

Step-by-Step Procedure:

  • Setup: Dissolve 5 mmol of substrate in 10 mL anhydrous Acetonitrile.

  • Addition: Add DIPEA (10 mmol) followed by Morpholine (6 mmol).

  • Heating: Heat the mixture to reflux (80 °C) for 4–6 hours.

    • Observation: The C2-Chloro group is sterically hindered and less activated, ensuring regioselectivity for the C6-Fluoro displacement.

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in Ethyl Acetate and wash with water and brine.[1]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Steric hindrance of 2,6-substituents blocking nucleophilic attack.[1][3]Switch to Ghaffar-Parkins catalyst (Hydrido-platinum) or increase

equivalents. Avoid increasing temperature >50°C to prevent side reactions.
Over-Hydrolysis (to Acid) Reaction time too long or base concentration too high.[1]Stop reaction immediately upon consumption of nitrile.[1] Switch to Urea-Hydrogen Peroxide (UHP) adduct for controlled release.[1]
Loss of Fluorine (

impurity)
Use of hydroxide (

) at high temperatures.[1][4]
Use the mild Radziszewski protocol (Protocol A).[1] Avoid strong alkoxide bases (NaOMe) unless ether formation is desired.[1]
Incomplete

Deactivation by electron-rich methoxy group at C3.[1]Use a polar aprotic solvent (DMF, NMP) and raise temperature to 100–120 °C.

Safety & Handling

  • Nitriles: Toxic by ingestion and skin absorption.[1] Handle in a fume hood.

  • Hydrogen Peroxide: Strong oxidizer.[1] Do not mix with acetone (forms explosive peroxides).[1] Quench excess peroxide with sodium thiosulfate before disposal.

  • Fluorinated Aromatics: Thermal decomposition may release HF.[1]

References

  • Mild Alkaline Hydrolysis Protocols

    • Katsoulakou, E. et al. (2015).[1][5] "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles."[1] Arkivoc, (vii), 101-112.[1][5][6]

  • Nucleophilic Arom

    
    ) on Polyfluoroarenes: 
    
    • Sakai, H. et al. (2022).[1] "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives." Molecules, 27(19), 6527.[1]

  • General Benzamide Synthesis from Nitriles

    • Gomes, P. et al. (2014).[1][7] "Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA." Molecules, 19, 20751–20767.[7]

    • [1]

  • Reactivity of Ortho-Substituted Benzonitriles

    • Zheng, L. et al. (2011).[1][8] "A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile." Journal of Chemical Research.[1][9]

    • [1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-6-fluoro-3-methoxybenzonitrile. This molecule is a highly substituted aromatic compound with significant potential as a key intermediate in the development of novel pharmaceuticals and agrochemicals, where precise substitution patterns are critical for biological activity.[1] The inherent reactivity of the functional groups and their specific arrangement on the benzene ring can, however, lead to a number of challenging side reactions during synthesis.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, addresses frequently asked questions, and details the mechanistic rationale behind the formation of common impurities. Our goal is to empower you to anticipate, identify, and mitigate these side reactions, thereby improving yield, purity, and the overall efficiency of your synthesis.

Proposed Synthetic Pathway

While various synthetic routes are conceivable, a common and logical approach for introducing a nitrile group to a highly substituted aniline is the Sandmeyer reaction. This pathway offers a reliable method for converting an amino group into a cyano group under well-established conditions. The proposed route, which will form the basis for our discussion of side reactions, begins with the readily available precursor, 2-amino-1-chloro-5-fluoro-4-methoxybenzene.

Synthetic_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer) Start 2-Amino-1-chloro-5-fluoro-4-methoxybenzene Diazonium 2-Chloro-6-fluoro-3-methoxybenzene diazonium Salt Start->Diazonium NaNO₂, aq. HCl 0-5 °C Product This compound Diazonium_ref->Product CuCN, KCN Heat Phenol_Formation Diazonium 2-Chloro-6-fluoro-3-methoxybenzene diazonium Salt Aryl_Cation Aryl Cation (+ N₂ gas) Diazonium->Aryl_Cation Heat (Decomposition) Phenol 2-Chloro-6-fluoro-3-hydroxybenzonitrile (Side Product) Aryl_Cation->Phenol Water H₂O (Solvent) Water->Phenol Nucleophilic Attack Azo_Coupling Diazonium Diazonium Salt (Electrophile) Azo_Compound Colored Azo Impurity (Side Product) Diazonium->Azo_Compound Electrophilic Aromatic Substitution Aniline Unreacted Aniline (Nucleophile) Aniline->Azo_Compound

Caption: Azo coupling side reaction between the diazonium salt and unreacted starting material.

Issue 3: Incomplete Conversion to Nitrile

Question: I have isolated a significant amount of 1,2-dichloro-6-fluoro-3-methoxybenzene instead of the desired nitrile. What happened?

Answer: This side product suggests that the chloride ion from the HCl used in the diazotization is acting as the nucleophile in a Sandmeyer-type reaction, displacing the diazonium group.

Causality: While copper(I) cyanide is the intended catalyst and cyanide source, the presence of a copper catalyst can also facilitate the reaction with other halides present in the mixture. If the copper(I) cyanide has low activity or if conditions are not optimal for cyanation, the chloro-Sandmeyer reaction can become a competitive pathway, especially given the high concentration of chloride ions.

Troubleshooting Steps:

  • Use High-Quality Copper(I) Cyanide: Ensure the CuCN is fresh and has not been excessively exposed to air, which can lead to oxidation and reduced activity.

  • Optimize Cyanation Temperature: The cyanation step often requires heating to proceed at a reasonable rate. The optimal temperature is a balance; it must be high enough to favor cyanation over decomposition but not so high that it promotes side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

  • Consider Alternative Halide-Free Acid: In some cases, substituting HCl with a non-nucleophilic acid like sulfuric acid (H₂SO₄) for the diazotization can mitigate this issue. However, this may require re-optimization of the reaction conditions.

Summary of Potential Side Products

Side Product NameProbable CauseKey Analytical Signature (¹H NMR)Mitigation Strategy
2-Chloro-6-fluoro-3-hydroxybenzonitrileReaction of diazonium salt with waterDisappearance of -OCH₃ signal (~3.9 ppm), appearance of broad -OH peakStrict temperature control (0-5 °C), prompt use of diazonium salt
Azo-coupled DimerReaction of diazonium salt with unreacted anilineComplex aromatic signals, intense colorMaintain pH < 2, ensure full conversion of aniline before cyanation
1,2-Dichloro-6-fluoro-3-methoxybenzeneChloro-Sandmeyer reaction with HClAbsence of nitrile peak in IR/¹³C NMR, characteristic aromatic splittingUse active CuCN, optimize cyanation temperature
Unreacted Starting MaterialIncomplete diazotization or cyanationPresence of signals corresponding to the starting anilineEnsure sufficient NaNO₂, verify catalyst activity, allow adequate reaction time

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the sodium nitrite? A1: It is very important. Use a fresh, finely ground powder. Old or lumpy sodium nitrite may have partially decomposed or absorbed moisture, leading to inaccurate stoichiometry and incomplete diazotization. An assay of the reagent is recommended for process scale-up.

Q2: What is the best way to purify the final product from these side products? A2: A multi-step approach is often best. First, perform an aqueous workup, washing the organic layer with a dilute base (e.g., NaHCO₃ solution) to remove the acidic phenolic impurity. Subsequently, column chromatography on silica gel is typically effective for separating the desired nitrile from the less polar dichloro- and more polar azo-impurities. For high purity material, recrystallization or high vacuum distillation may be viable options.

[2]Q3: Can I use copper(I) bromide to synthesize the corresponding bromo-nitrile? A3: No, CuBr would catalyze the formation of the aryl bromide (a bromo-Sandmeyer reaction), not the nitrile. For the synthesis of the nitrile, a cyanide source and catalyst, classically CuCN, are required.

Q4: My reaction is not proceeding to completion, even with extended time. What should I check? A4: First, re-verify the stoichiometry and purity of your reagents, especially the sodium nitrite and copper(I) cyanide. Second, ensure your reaction temperature for the cyanation step is appropriate; some Sandmeyer reactions require gentle heating to initiate and sustain the reaction. Finally, confirm that your starting aniline is fully dissolved before beginning the diazotization, as poor solubility can lead to incomplete conversion.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 2-amino-1-chloro-5-fluoro-4-methoxybenzene (1.0 eq) and 3M hydrochloric acid (4.0 eq).

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (1.6 eq) in water. Caution: Cyanides are highly toxic.

    • Heat this solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, maintain the reaction at 70 °C for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the diazonium intermediate.

    • Cool the reaction to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Loading and Elution: Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google P
  • CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google P
  • CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google P
  • Preparation of 2-chloro-6-nitrotoluene - PrepChem.com. [Link]

  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. [Link]

  • 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem. [Link]

  • A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate - ResearchGate. [Link]

  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv. [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 2-Chloro-6-fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-methoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate this versatile but challenging building block into their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical logic to help you troubleshoot and optimize your reactions effectively.

The inherent low reactivity of the C-Cl bond in this compound, compounded by steric hindrance from the ortho-fluoro substituent, presents a significant hurdle in many common transformations. This guide provides a structured approach to overcoming these challenges in three key reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound.

Q1: Why is my reaction with this compound so sluggish or not proceeding at all?

A1: The primary reason for low reactivity is the electronically deactivated and sterically hindered nature of the C-Cl bond. The ortho-fluoro group, while electron-withdrawing, creates significant steric shielding around the reaction center. Additionally, the methoxy group is electron-donating, which can further deactivate the ring towards certain transformations like palladium-catalyzed cross-coupling.

Troubleshooting Steps:

  • Increase Reaction Temperature: Often, higher temperatures are necessary to overcome the activation energy barrier. For SNAr reactions, consider moving from traditional heating to microwave irradiation.

  • Screen Stronger Bases: In cross-coupling reactions, the choice of base is critical. If weaker bases like Na₂CO₃ or K₂CO₃ are failing, consider stronger, non-nucleophilic bases such as Cs₂CO₃, K₃PO₄, or sodium tert-butoxide.

  • Optimize Catalyst and Ligand: For palladium-catalyzed reactions, the ligand plays a crucial role. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step.

Q2: I am observing significant amounts of hydrodehalogenation (replacement of -Cl with -H) in my cross-coupling reaction. What is causing this?

A2: Hydrodehalogenation is a common side reaction, particularly with unreactive aryl chlorides. It can be promoted by the presence of water or other protic sources in the reaction mixture, or by certain catalyst/ligand combinations that favor this pathway.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use freshly distilled solvents and dry glassware.

  • Ligand Selection: Some ligands are more prone to promoting hydrodehalogenation. If you are using a ligand like P(t-Bu)₃, you might consider switching to a bidentate ligand like Xantphos or a more specialized ligand from the Buchwald or Hartwig series.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes minimize side reactions by ensuring the efficient generation of the active Pd(0) species.

Q3: In my SNAr reaction with an amine, I am getting low conversion. What can I do?

A3: The combination of an electron-donating methoxy group and the steric hindrance from the ortho-fluoro group can make SNAr reactions challenging.

Troubleshooting Steps:

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).

  • Stronger Nucleophile/Base: If possible, consider using a stronger nucleophile or a stronger base to deprotonate the nucleophile, thereby increasing its reactivity. For example, using sodium hydride with an alcohol to form the more nucleophilic alkoxide.

  • Microwave Irradiation: As mentioned, microwave heating can often dramatically increase the rate of SNAr reactions, allowing them to proceed at higher temperatures for shorter periods, which can also reduce byproduct formation.

Troubleshooting Decision Tree

G start Low or No Conversion reaction_type Reaction Type? start->reaction_type snar S N Ar reaction_type->snar S N Ar cross_coupling Cross-Coupling reaction_type->cross_coupling Cross-Coupling snar_q1 Increase Temperature (Consider Microwave) snar->snar_q1 cross_coupling_q1 Optimize Ligand (Bulky, Electron-Rich) cross_coupling->cross_coupling_q1 snar_q2 Use Polar Aprotic Solvent (DMSO, NMP) snar_q1->snar_q2 snar_q3 Use Stronger Base (e.g., NaH for alcohols) snar_q2->snar_q3 cross_coupling_q2 Screen Stronger Bases (K₃PO₄, Cs₂CO₃) cross_coupling_q1->cross_coupling_q2 cross_coupling_q3 Use a Pd Pre-catalyst (e.g., G3/G4) cross_coupling_q2->cross_coupling_q3 cross_coupling_q4 Ensure Anhydrous Conditions cross_coupling_q3->cross_coupling_q4

Caption: A decision tree for troubleshooting low conversion.

Experimental Protocols and Optimization

The following protocols are provided as robust starting points. Optimization will likely be necessary for your specific substrate and desired scale.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a viable pathway due to the activating effects of the ortho-fluoro and ortho-cyano groups. The key is to use conditions that overcome the steric hindrance and the deactivating effect of the meta-methoxy group.

Workflow for SNAr

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Substrate, Nucleophile, and Base in a Dry Vessel B Add Anhydrous Polar Aprotic Solvent (e.g., DMSO, NMP) A->B C Inert Atmosphere (N₂ or Ar) B->C D Heat to 100-150 °C (Conventional or Microwave) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Purify by Chromatography F->G

Caption: General workflow for SNAr reactions.

Protocol 1A: Reaction with an Amine (e.g., Morpholine)

  • To a dry microwave vial, add this compound (1.0 eq.), morpholine (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Add anhydrous DMSO to achieve a concentration of 0.2 M.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to 150 °C for 1-2 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 1B: Reaction with an Alcohol (e.g., Methanol)

This reaction often requires a strong base to generate the more nucleophilic alkoxide. A similar protocol has been reported for a related substrate, 4-bromo-2-chloro-6-fluorobenzonitrile.[1][2]

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) and anhydrous 1,4-dioxane.

  • Cool the suspension to 0 °C and slowly add methanol (1.5 eq.).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous 1,4-dioxane.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

The key to a successful Suzuki-Miyaura coupling of this unreactive aryl chloride is the choice of a highly active catalyst system.

ParameterCondition ACondition BRationale
Pd Source Pd₂(dba)₃ (2 mol%)XPhos Pd G3 (4 mol%)G3 is a pre-catalyst that efficiently generates the active Pd(0) species.
Ligand XPhos (4 mol%)N/AXPhos is a bulky, electron-rich ligand known to be effective for aryl chlorides.
Base K₃PO₄ (2.5 eq.)Cs₂CO₃ (2.5 eq.)Strong, non-nucleophilic bases are required.
Solvent Toluene/H₂O (10:1)1,4-DioxaneChoice of solvent can influence reaction rate and solubility.
Temperature 110 °C100 °CHigh temperatures are necessary to promote oxidative addition.

Protocol 2A: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk tube, add this compound (1.0 eq.), the desired boronic acid or pinacol ester (1.2 eq.), and the base (2.5 eq.).

  • Add the palladium source and ligand (if not using a pre-catalyst).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture with vigorous stirring at the specified temperature.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Filter the organic layer through a pad of celite, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate requires a carefully selected catalyst system to achieve good yields. For challenging substrates, specialized ligands and pre-catalysts are often essential. A successful Buchwald-Hartwig amination of a similar substrate has been reported using RuPhos Pd G3.[2]

ParameterCondition ACondition BRationale
Pd Source Pd₂(dba)₃ (2 mol%)RuPhos Pd G3 (4 mol%)RuPhos is a highly effective ligand for the amination of hindered aryl chlorides.
Ligand RuPhos (4 mol%)N/AThe G3 pre-catalyst is often highly effective.
Base NaOt-Bu (1.5 eq.)LiHMDS (1.5 eq.)Strong, non-nucleophilic bases are crucial for this transformation.
Solvent TolueneTHFSolvent choice can impact solubility and reaction kinetics.
Temperature 100 °C80 °CHigh temperatures are generally required.

Protocol 3A: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the palladium source, ligand (if separate), and base to a dry reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous solvent and seal the vessel.

  • Remove the vessel from the glovebox and heat with stirring to the desired temperature.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

References

Sources

Optimization of reaction conditions for "2-Chloro-6-fluoro-3-methoxybenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical information, a detailed experimental protocol, and comprehensive troubleshooting advice to help you optimize your reaction conditions and achieve high-yield, high-purity synthesis of this valuable chemical intermediate.

Introduction and Proposed Synthetic Pathway

This compound is a highly functionalized aromatic compound with potential applications as a key building block in the synthesis of complex pharmaceutical and agrochemical agents. Its specific substitution pattern offers multiple points for further chemical modification.

A robust and reliable method for the synthesis of this molecule is the Sandmeyer reaction , starting from the readily available precursor, 2-chloro-6-fluoro-3-methoxyaniline. This classic transformation involves two key steps:

  • Diazotization: The conversion of the primary aromatic amine to a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong acid.

  • Cyanation: The substitution of the diazonium group with a nitrile group, catalyzed by a copper(I) salt.[1][2]

The overall transformation is depicted below:

Caption: Proposed synthetic pathway for this compound via a Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions is critical for success.

Materials and Reagents:

  • 2-Chloro-6-fluoro-3-methoxyaniline

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Concentrated Hydrochloric acid (HCl)

  • Toluene

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

  • Standard laboratory glassware, including a three-necked flask, dropping funnel, and condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon) setup

Step-by-Step Methodology:

Part A: Diazotization of 2-Chloro-6-fluoro-3-methoxyaniline

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-chloro-6-fluoro-3-methoxyaniline (1.0 eq).

  • Acidification: Add concentrated HCl (approx. 3.0 eq) and water. Cool the mixture to 0-5 °C using an ice-water bath. Stir until a fine slurry of the amine hydrochloride salt is formed. Causality: Maintaining a low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures, leading to unwanted side products, primarily phenols.

  • Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and add it to the dropping funnel. Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the internal temperature does not exceed 5 °C. Expertise: Slow, controlled addition is essential to manage the exothermic reaction and prevent localized warming, which would degrade the diazonium salt.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. A slight excess of nitrous acid can be confirmed using starch-iodide paper (a positive test turns the paper blue/black). The resulting solution should be a clear, pale yellow diazonium salt solution.

Part B: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of water or a suitable solvent as per literature recommendations.

  • Cyanation Reaction: Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution. Safety: This step should be performed in a well-ventilated fume hood as toxic hydrogen cyanide gas may be evolved.

  • Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C. You should observe the evolution of nitrogen gas.[1] The reaction is typically complete when gas evolution ceases.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by comparing the reaction mixture to a standard of the starting aniline.

Part C: Workup and Purification

  • Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and extract the product into an organic solvent like toluene or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a saturated solution of sodium carbonate or bicarbonate (to neutralize any remaining acid), and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My final yield is very low. What are the potential causes?

A1: Low yield can stem from several factors. Here is a checklist of potential issues and their solutions:

  • Incomplete Diazotization:

    • Cause: Insufficient acid or sodium nitrite, or addition at too high a temperature.

    • Troubleshooting: Ensure at least 3 equivalents of acid are used to maintain a low pH and protonate the nitrous acid. Always maintain the temperature between 0-5 °C during nitrite addition. Verify the presence of excess nitrous acid with starch-iodide paper at the end of the diazotization step.

  • Decomposition of Diazonium Salt:

    • Cause: The reaction temperature exceeded 5 °C, or the diazonium salt solution was allowed to stand for too long before the cyanation step.

    • Troubleshooting: Use the freshly prepared, cold diazonium salt solution immediately in the next step. Ensure your cooling bath is efficient. The formation of a dark, tarry substance is often an indicator of decomposition.

  • Inefficient Cyanation:

    • Cause: Poor quality or inactive copper(I) cyanide catalyst.

    • Troubleshooting: Use high-purity, fresh CuCN. Ensure the catalyst is properly dissolved or slurried as per the chosen procedure.

  • Losses During Workup:

    • Cause: Inefficient extraction or premature product precipitation.

    • Troubleshooting: Perform multiple extractions (e.g., 3x with your chosen organic solvent) to ensure complete recovery of the product from the aqueous layer. Ensure the pH is neutral or slightly basic before extraction to keep the product in its non-polar form.

Q2: My NMR/GC-MS analysis shows significant impurities. What are they and how can I avoid them?

A2: The most common impurities in a Sandmeyer reaction are phenols and azo compounds.

  • Phenol Formation (2-Chloro-6-fluoro-3-methoxyphenol):

    • Cause: This is the primary side product, formed when the diazonium salt reacts with water instead of the cyanide nucleophile. This is highly favored if the reaction temperature is too high.[1]

    • Prevention: Strict temperature control (0-5 °C) during diazotization is the most critical factor.

  • Azo Coupling Products:

    • Cause: The diazonium salt (an electrophile) can react with the unreacted starting aniline (a nucleophile) to form brightly colored azo compounds.

    • Prevention: This is minimized by maintaining a sufficiently acidic environment and ensuring the complete conversion of the aniline to its hydrochloride salt before adding nitrite. Slow, dropwise addition of the nitrite solution into the aniline slurry prevents localized areas of high aniline concentration.

  • Removal: Most of the phenolic impurity can be removed by washing the organic extract with a mild aqueous base (like NaOH or Na₂CO₃). Azo compounds and other impurities typically require purification by column chromatography.

G start Low Yield or High Impurity? temp_check Was Diazotization Temperature > 5°C? start->temp_check phenol High Phenol Impurity likely. Improve cooling. temp_check->phenol Yes reagent_check Reagent Quality/Stoichiometry Correct? temp_check->reagent_check No phenol->reagent_check reagent_issue Verify purity of Aniline and CuCN. Check molar equivalents. reagent_check->reagent_issue No workup_check Problem during Workup? reagent_check->workup_check Yes reagent_issue->workup_check workup_issue Perform multiple extractions. Ensure proper pH during washes. workup_check->workup_issue Yes success Purify via Chromatography or Recrystallization workup_check->success No workup_issue->success

Caption: A troubleshooting decision tree for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is a copper(I) salt necessary for the cyanation step?

A1: The substitution of the diazonium group is a radical-nucleophilic substitution reaction. Copper(I) acts as a catalyst by facilitating a single-electron transfer to the diazonium ion, which then releases N₂ gas to form an aryl radical. This radical then reacts with the cyanide bound to the resulting copper(II) species to form the final product and regenerate the copper(I) catalyst.[1][2]

Q2: What are the primary safety concerns with this reaction?

A2: There are two major safety concerns:

  • Diazonium Salt Instability: Solid diazonium salts are explosive when dry. This protocol is designed to keep the diazonium salt in a cold, aqueous solution at all times, which is significantly safer. Never attempt to isolate the diazonium salt intermediate.

  • Cyanide Toxicity: Copper(I) cyanide is highly toxic. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. Acidification of cyanide salts can release highly toxic hydrogen cyanide (HCN) gas. All aqueous waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).

Q3: Can I use a different halogenated precursor, for example, starting with 2,6-difluoro-3-methoxyaniline and introducing the chlorine later?

A3: While alternative synthetic routes are possible, the Sandmeyer reaction is generally robust for introducing a nitrile group. Modifying the substitution pattern on the starting material is a valid strategy. However, each new substrate may require re-optimization of reaction conditions such as temperature, acid concentration, and reaction time.[4][5][6]

Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Starting Material 2-Chloro-6-fluoro-3-methoxyanilineCommercially available or accessible precursor.
Diazotization Temp. 0 - 5 °CPrevents decomposition of the unstable diazonium salt.
Acid (HCl) ~3.0 equivalentsEnsures complete formation of the amine salt and provides the acidic medium for diazotization.
**Nitrite (NaNO₂) **1.05 - 1.1 equivalentsA slight excess ensures complete conversion of the amine.
Cyanation Catalyst Copper(I) Cyanide (CuCN)The classic and effective catalyst for the Sandmeyer cyanation reaction.
Cyanation Temp. 50 - 60 °CProvides thermal energy to drive the substitution and evolution of N₂ gas.
Reaction Monitoring TLC / GCAllows for tracking the disappearance of starting material and the formation of the product.

References

  • Benchchem Application Notes. (2025). Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene. Benchchem.
  • Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Benchchem Technical Support Center. (2025). Synthesis of 2-Chloro-6-mercaptobenzoic acid. Benchchem.
  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Chem-Impex.2-Fluoro-6-methoxybenzonitrile.
  • ResearchGate. (2025).
  • ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • Google Patents. (2012). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
  • PubChem.2-Chloro-6-fluorobenzonitrile.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Syntheses.Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile.
  • PMC.Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes.
  • Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Master Organic Chemistry. (2018).
  • Chemistry LibreTexts. (2024). 16.
  • PMC - NIH.Recent trends in the chemistry of Sandmeyer reaction: a review.
  • NPTEL Archive.
  • ACG Publications. (2020).
  • ResearchGate.Optimization of reaction conditions. a | Download Scientific Diagram.
  • ResearchGate.Optimization of the reaction conditions | Download Scientific Diagram.

Sources

Scaling up the synthesis of "2-Chloro-6-fluoro-3-methoxybenzonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 2-Chloro-6-fluoro-3-methoxybenzonitrile

Product Code: CFMB-886 (CAS: 886761-59-7) Support Tier: Level 3 (Process Chemistry & Scale-Up)

Core Synthetic Strategy & Workflow

The Challenge: Synthesizing this compound requires precise regiochemical control. Direct nucleophilic aromatic substitution (SNAr) on a polyfluorinated precursor typically yields the para-isomer (4-position) or ortho-isomer (6-position) relative to the nitrile, rather than the desired 3-position.

The Solution: The most robust scalable route utilizes the "Nitration-Directed" Approach . By leveraging the directing effects of the fluorine atom in 2-chloro-6-fluorobenzonitrile, we introduce a nitrogen functionality at the 3-position (para to fluorine), which is subsequently converted to the methoxy group.

Master Synthetic Workflow (DOT Visualization)

SynthesisWorkflow SM Starting Material 2-Chloro-6-fluorobenzonitrile (CAS 668-45-1) Step1 Step 1: Nitration (HNO3/H2SO4) SM->Step1 Electrophilic Subst. Int1 Intermediate A 2-Chloro-6-fluoro-3-nitrobenzonitrile Step1->Int1 Step2 Step 2: Reduction (Fe/AcOH or H2/Pd) Int1->Step2 Nitro Reduction Int2 Intermediate B 3-Amino-2-chloro-6-fluorobenzonitrile Step2->Int2 Step3 Step 3: Sandmeyer/Hydrolysis (NaNO2/H2SO4, then H2O/Δ) Int2->Step3 Diazotization Int3 Intermediate C 2-Chloro-6-fluoro-3-hydroxybenzonitrile Step3->Int3 Step4 Step 4: O-Methylation (DMS/K2CO3) Int3->Step4 Williamson Ether Product Target Product This compound Step4->Product

Caption: Four-step linear synthesis exploiting the para-directing effect of fluorine to install the oxygen functionality at position 3.

Troubleshooting Guides (Symptom-Based)

This section addresses specific failure modes reported by process chemists during scale-up (100g – 1kg scale).

Phase 1: Nitration (Regioselectivity & Safety)

Symptom: Formation of the 5-nitro isomer (2-chloro-6-fluoro-5-nitrobenzonitrile) or dinitration.

Potential CauseMechanismCorrective Action
Temperature Runaway High temps (>40°C) overcome the activation energy barrier for the meta-position (relative to F), leading to isomer mixtures.Strict Control: Maintain reaction at 0–5°C during addition. Do not exceed 20°C during the hold phase. Use a jacketed reactor with active cooling.
Acid Strength Excessively strong mixed acid promotes dinitration on the electron-deficient ring.Stoichiometry: Use exactly 1.05 eq of HNO₃ (fuming) in conc. H₂SO₄.[1] Avoid large excesses of nitrating agent.
Poor Agitation Localized hot spots ("thermal pockets") cause non-selective nitration.Engineering: Ensure impeller tip speed is >2.5 m/s. For >1kg scale, use a dosing pump for HNO₃ to control the exotherm rate.

Q: Why does nitration occur at Position 3? A: The nitrile (CN) is a meta-director (deactivating). The chlorine (Cl) is an ortho/para-director (weakly deactivating). The fluorine (F) is an ortho/para-director (strongly activating for resonance). Position 3 is para to Fluorine and meta to Nitrile. This reinforces the electrophilic attack at C3. Position 5 is ortho to Fluorine but sterically less favorable and electronically distinct.

Phase 2: Reduction & Diazotization (The "Sandmeyer" Sequence)

Symptom: Low yield during the conversion of the amine (Int B) to the phenol (Int C).

Potential CauseMechanismCorrective Action
Diazo Decomposition The diazonium salt of electron-deficient anilines is unstable and prone to side reactions (tar formation) if not hydrolyzed immediately."One-Pot" Hydrolysis: Do not isolate the diazonium salt. Add the diazonium solution dropwise into boiling dilute H₂SO₄ (100–110°C). This ensures immediate conversion to the phenol.
Incomplete Diazotization Electron-deficient amines (adjacent to Cl/CN) are weakly basic and hard to diazotize.Solvent System: Use Nitrosylsulfuric acid (generated in situ or purchased) in acetic acid/propionic acid instead of aqueous HCl. The anhydrous conditions improve solubility and reactivity.
Azo Coupling The diazonium species couples with unreacted amine or formed phenol.pH/Dilution: Keep the reaction highly acidic (pH < 1) to protonate the amine (preventing coupling). Use high dilution for the hydrolysis step.

Q: Can we use a direct SNAr to displace the Nitro group with Methoxide? A: Proceed with Caution. While displacing a nitro group (denitroalkoxylation) is possible, the fluorine at position 6 is also highly activated (ortho to CN). Reaction with NaOMe often leads to a mixture of 2-chloro-6-methoxy-3-nitrobenzonitrile (displacement of F) and the desired product. The reduction/hydrolysis route, while longer, guarantees the correct regiochemistry.

Phase 3: Methylation (Purification)

Symptom: Product contaminated with N-methylated amide side product.

Potential CauseMechanismCorrective Action
Nitrile Hydrolysis High pH and heat can partially hydrolyze the -CN group to an amide (-CONH₂), which then methylates.Base Selection: Use K₂CO₃ in Acetone or DMF at moderate temps (40–60°C). Avoid NaOH/KOH or refluxing water.
Reagent Choice Methyl Iodide (MeI) is highly reactive but toxic.Alternative: Use Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC) with DABCO catalyst for a cleaner reaction profile on scale.

Frequently Asked Questions (FAQ)

Q1: Is there a way to avoid the diazotization step? A: Yes, but it requires expensive starting materials. You could start with 2-chloro-6-fluoro-3-methoxybenzoic acid (if available) and convert the acid to a nitrile via the amide (dehydration with POCl₃ or SOCl₂). However, the benzoic acid precursor usually requires the same lithiation or nitration chemistry to synthesize.

Q2: Can we use 2,3-Difluoro-6-chlorobenzonitrile and displace the F at position 3? A: This is risky. In 2,3-difluoro-6-chlorobenzonitrile, the fluorine at position 2 (between Cl and CN? No, structure is 2-Cl, 3-F, 6-F) or position 6 is most activated.

  • F at 6: Ortho to CN (Highly activated).

  • F at 3: Meta to CN (Less activated). Nucleophilic attack by Methoxide will predominantly occur at Position 6 , yielding the wrong isomer (2-chloro-6-methoxy-3-fluorobenzonitrile).

Q3: What are the critical safety hazards for scale-up? A:

  • Nitration Exotherm: The heat of reaction is significant. Accumulation of reagents can lead to thermal runaway.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep wet and process immediately.

  • Cyanide Stability: While the nitrile group is stable, acidic hydrolysis (during the Sandmeyer step) can release trace HCN gas if not properly vented/scrubbed.

Analytical Data for Validation

ParameterSpecificationMethod
Appearance White to Off-White SolidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O Gradient
1H NMR (DMSO-d6) δ 3.95 (s, 3H, OMe), 7.4-7.6 (m, 2H, Ar-H)Diagnostic OMe singlet
19F NMR Single peak ~ -110 to -120 ppmConfirms retention of F
Mass Spec (LC-MS) [M+H]+ or [M+NH4]+ consistent with MW 185.5ESI Positive

References

  • Nitration of Halogenated Benzonitriles

    • Title: Preparation of 2-chloro-6-fluoro-3-nitrobenzonitrile.[2]

    • Source: ChemicalBook / Patent Literature (Contextual).[3]

    • URL:

  • Sandmeyer & Diazotization Scale-Up

    • Title: Synthesis of 2-Chloro-6-methylaniline (Analogous Chemistry for Diazotization/Reduction).[4]

    • Source: GuideChem / P
    • URL:

  • Nucleophilic Substitution in Polyfluoroarenes

    • Title: Regioselective Transfer Hydrogenative Defluorin
    • Source: MDPI (Molecules 2022).
    • URL:

  • Target Compound Data

    • Title: this compound (CAS 886761-59-7).[5][6][7][8]

    • Source: BLD Pharm / PubChem.
    • URL:

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be conducted under strict safety protocols and in compliance with local regulations regarding hazardous materials (cyanides, strong acids).

Sources

Technical Support Center: Purification of 2-Chloro-6-fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Chloro-6-fluoro-3-methoxybenzonitrile." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research and development processes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols to resolve them.

Issue 1: My final product shows a significant impurity with a broad peak in the 1H NMR spectrum around 12-13 ppm.

Question: After my synthesis and work-up, I'm observing a broad singlet in the downfield region of my 1H NMR spectrum, which suggests the presence of a carboxylic acid. What is this impurity and how can I remove it?

Answer:

This impurity is almost certainly the corresponding benzoic acid, 2-Chloro-6-fluoro-3-methoxybenzoic acid . The nitrile group (-CN) is susceptible to hydrolysis to a carboxylic acid (-COOH) under either acidic or basic conditions, which can inadvertently occur during the reaction or work-up.[1][2]

Causality: The presence of water along with acid or base, even in catalytic amounts, can lead to the hydrolysis of the nitrile to the primary amide, which is then further hydrolyzed to the carboxylic acid.[3][4] This is a common side reaction in the synthesis of benzonitriles.[5]

Mitigation and Purification Protocol:

  • Aqueous Wash (Base Extraction):

    • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic wash will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt.

    • Separate the aqueous layer. It is advisable to perform this wash two to three times to ensure complete removal.

    • Combine the aqueous layers and re-extract with the organic solvent to recover any dissolved product.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization:

    • If the acidic impurity is present in a smaller amount, recrystallization can be effective. A suitable solvent system would be one in which the desired nitrile has good solubility at high temperatures and poor solubility at low temperatures, while the carboxylic acid impurity remains soluble.

    • Commonly used solvent systems for polar aromatic compounds include ethanol/water, or a mixture of a non-polar solvent like hexanes with a more polar solvent like ethyl acetate or acetone.[6][7]

Issue 2: My product is contaminated with the starting material, which is a related benzaldehyde.

Question: My analytical data (GC/MS or NMR) indicates the presence of a benzaldehyde, likely the precursor to my nitrile. How did this happen and what is the best way to purify my product?

Answer:

The presence of the starting benzaldehyde, 2-Chloro-6-fluoro-3-methoxybenzaldehyde , indicates an incomplete conversion during the nitrile synthesis. Many synthetic routes to nitriles start from the corresponding aldehyde.[8]

Causality: The conversion of an aldehyde to a nitrile often involves the formation of an oxime intermediate, followed by dehydration.[9] If the dehydration step is not driven to completion, the starting aldehyde or the intermediate oxime may remain in the crude product.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities, such as a nitrile and an aldehyde.[10][11]

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC). The less polar benzonitrile will typically elute before the more polar benzaldehyde.

  • Step-by-Step Protocol:

    • Prepare a slurry of silica gel in the chosen eluent and pack a column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

    • Evaporate the solvent from the combined pure fractions to yield the purified this compound.

Issue 3: I am observing an impurity with a similar mass to my product but with a different retention time in LC/MS.

Question: I have an impurity that I suspect is an isomer of my desired product. What could it be and how can I separate it?

Answer:

Positional isomers are common impurities in the synthesis of substituted aromatic compounds. Depending on the synthetic route, you might have an isomer where the methoxy group is in a different position, for example, 2-Chloro-4-fluoro-3-methoxybenzonitrile or 2-Chloro-5-fluoro-3-methoxybenzonitrile .

Causality: Isomeric impurities can arise from non-selective reactions during the introduction of substituents onto the aromatic ring or from impurities present in the starting materials.

Purification Strategy:

Separating isomers can be challenging due to their similar physical properties.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective technique for separating isomers. Different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions should be screened to achieve baseline separation.

  • Recrystallization: Fractional recrystallization can sometimes be effective if the isomers have sufficiently different solubilities in a particular solvent system. This often requires careful optimization and may involve multiple recrystallization steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in this compound?

A1: Based on common synthetic pathways for substituted benzonitriles, the most likely impurities include:

  • Starting materials: Such as 2-Chloro-6-fluoro-3-methoxybenzaldehyde or a related precursor.

  • Hydrolysis products: 2-Chloro-6-fluoro-3-methoxybenzamide and 2-Chloro-6-fluoro-3-methoxybenzoic acid are common byproducts if water is present during the reaction or work-up.[1][2][3][4][5]

  • Isomers: Positional isomers with the substituents at different positions on the aromatic ring.

  • Residual Solvents: Solvents used in the reaction and purification steps.[12]

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[12][13][14][15]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of non-volatile impurities.
Gas Chromatography (GC) Purity assessment and detection of volatile impurities and residual solvents.
Mass Spectrometry (MS) Identification of impurities by determining their molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups (e.g., the nitrile group).

Q3: Are there any known stability issues with this compound?

Q4: Can you provide a general workflow for the purification of this compound?

A4: The following workflow can be adapted based on the specific impurity profile of your crude product.

Caption: A general workflow for the purification of this compound.

References

Sources

Technical Support Center: Scale-Up of 2-Chloro-6-fluoro-3-methoxybenzonitrile

[1][2]

Executive Summary & Synthetic Strategy

The Challenge: Synthesizing 2-Chloro-6-fluoro-3-methoxybenzonitrile requires precise installation of four contiguous substituents on the benzene ring.[1][2] The primary challenge is regioselectivity .[1][2][3] Standard electrophilic aromatic substitution (chlorination or nitration) on a precursor like 2-fluoro-3-methoxybenzonitrile typically yields the para-isomer (C4 position), not the required C2 or C6 substitution.[1][2][3]

The Recommended Route (The "Directed" Pathway): For scale-up, we recommend a Directed Ortho Metalation (DoM) strategy starting from 2-Chloro-4-fluoroanisole .[1][2] This route leverages the "synergistic activation" of the C3 proton, which is flanked by a chlorine and a fluorine atom, making it the most acidic site (the "kinetic hole") for lithiation.[1][2][3]

Process Flow:

  • Precursor: 2-Chloro-4-fluoroanisole.[1][2][3]

  • Metalation: Lithiation at C3 using LDA at -78°C.

  • Formylation: Quench with DMF to yield 2-Chloro-6-fluoro-3-methoxybenzaldehyde.

  • Conversion: Transformation of the aldehyde to nitrile (via oxime or direct oxidation).[1][2][3]

Process Visualization

The following diagram illustrates the critical regioselectivity decision points and the risk of benzyne formation, which is the most common cause of batch failure.[1][2][3]

SynthesisPathwayStartStarting Material:2-Chloro-4-fluoroanisoleLDAReagent:LDA / THF / -78°CStart->LDALi_IntermediateLithiated Intermediate(Li at C3 Position)LDA->Li_Intermediate Kinetic Control(Acidity of H3)BenzyneSIDE REACTION:Benzyne Formation(T > -60°C)Li_Intermediate->Benzyne Warming(Elimination of LiF)DMFQuench:DMF (Formylation)Li_Intermediate->DMF Rapid QuenchAldehydeIntermediate:2-Chloro-6-fluoro-3-methoxybenzaldehydeDMF->AldehydeNitrile_ConvStep 2:NH2OH / Ac2O(Dehydration)Aldehyde->Nitrile_ConvTargetTARGET:2-Chloro-6-fluoro-3-methoxybenzonitrileNitrile_Conv->Target

Caption: Figure 1. Reaction pathway highlighting the critical lithiation step and the thermal instability leading to benzyne byproducts.

Troubleshooting Guide: Critical Scale-Up Issues

This section addresses specific failure modes reported by process chemists during the scale-up (100g to 1kg) of this intermediate.

Issue 1: "Black Tar" Formation & Low Yield (The Benzyne Problem)

Symptom: The reaction mixture turns dark brown/black upon warming; workup yields complex mixtures of aniline derivatives and polymers.[1][2][3] Root Cause: Benzyne Formation. The lithiated intermediate has a Lithium atom at C3 and a Fluorine atom at C4.[1][2][3] This is a "ticking time bomb." If the temperature rises above -60°C before the electrophile (DMF) is fully reacted, LiF eliminates to form a highly reactive benzyne species, which polymerizes or reacts with the amine byproduct of LDA [1].[1][2][3]

ParameterSpecificationWhy it matters
Reactor Temp < -75°C Essential to prevent Li-F elimination.[1][2]
Addition Rate Slow/ControlledPrevent localized "hot spots" during LDA addition.
Quench Mode Reverse Quench Cannulate the lithiated species into the electrophile (DMF) to ensure immediate reaction.[1][2][3]

Corrective Action:

  • Ensure your cryostat can maintain -78°C under load.[1][2][3]

  • Protocol Change: If benzyne formation persists, perform a Transmetalation .[1][2][3] Add anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     or 
    
    
    at -78°C to convert the unstable Aryl-Li species to a stable Aryl-Zn or Aryl-Mg species before warming or quenching [2].[1] The zinc/magnesium species is far less prone to elimination.[1][2][3]
Issue 2: Wrong Isomer (Regioselectivity Failure)

Symptom: NMR shows the aldehyde/nitrile group at the wrong position (likely adjacent to the methoxy group, C6).[1][2][3] Root Cause: Thermodynamic vs. Kinetic Control. [1][2][3]

  • Kinetic Site (C3): The proton between Cl and F is the most acidic (inductive effect).[1][2][3] This is the target.

  • Coordination Site (C6): The proton ortho to the Methoxy group (C6) is favored by coordination of Lithium to the Oxygen (Directed Ortho Metalation - DoM).[1][2][3]

  • If the base is added too slowly or the temperature is too high, the lithium can migrate from the kinetic site (C3) to the thermodynamic/coordination site (C6) via an "anion dance" (halogen dance) mechanism [3].[1][2][3]

Corrective Action:

  • Base Selection: Use LDA (Lithium Diisopropylamide) rather than n-BuLi.[1][2][3] LDA is bulky and less nucleophilic, favoring proton removal at the most acidic site (C3) rather than coordination-led deprotonation.[1][2][3]

  • Solvent: Use pure THF . Avoid adding HMPA or TMEDA unless necessary, as these strong chelators can sometimes alter regioselectivity toward the DoM site (C6).[1][2][3]

Issue 3: Incomplete Conversion to Nitrile

Symptom: High residual aldehyde in the final step; hydrolysis of the nitrile back to amide during workup.[1][2][3] Root Cause: Steric hindrance.[1][2][3] The aldehyde at C3 is flanked by Cl (C2) and F (C4).[1][2][3] Condensation with hydroxylamine to form the oxime is slow.[1][2][3]

Corrective Action:

  • Reagent Switch: Instead of standard hydroxylamine/acetic anhydride, use Formic Acid/Hydroxylamine or Vilsmeier-Haack conditions on the oxime.

  • One-Pot Protocol: Convert the aldehyde to the nitrile directly using Iodine in Ammonia water (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )  in THF.[1][3] This oxidative conversion is often more robust for sterically crowded aldehydes [4].[1][2][3]
    

Frequently Asked Questions (FAQs)

Q: Can I use 2,6-difluoro-3-methoxybenzonitrile and do a halogen exchange (Halex) to get the chloride? A: No. This is not recommended.[1][2] While Halex (using KCl/DMSO) works well to convert Cl to F, the reverse (F to Cl) is thermodynamically unfavorable.[1][2][3] Furthermore, nucleophilic attack on 2,6-difluoro-3-methoxybenzonitrile usually results in the displacement of the fluorine para to the methoxy group (C6) by the chloride, but the selectivity is poor due to the competing electronic effects of the methoxy group.[1][2][3]

Q: Why not chlorinate 2-fluoro-3-methoxybenzonitrile directly? A: Direct chlorination (using ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1
  • Target: Cl at C2 (Ortho to Methoxy, blocked by F? No, C2 is ortho to CN in the final product).

  • Reality: In 2-fluoro-3-methoxybenzonitrile, the methoxy is at C3.[1][2] The position para to methoxy is C6.[1][2][3] The position ortho to methoxy is C2 (occupied by F) and C4.[1][2][3] Chlorination will predominantly occur at C4 (less sterically hindered than C2/C6 and activated by OMe).[1][2][3] This yields the wrong isomer (4-chloro-2-fluoro-3-methoxybenzonitrile).[1][2]

Q: Is the lithiated intermediate stable enough for holding overnight? A: Absolutely not. Even at -78°C, the lithiated species is metastable.[1][3] It must be quenched immediately (within 15-30 minutes of formation). For larger scales, use a continuous flow reactor (flow chemistry) to minimize the residence time of the unstable lithiated intermediate.[1][2][3]

References

  • Schlosser, M. (2005).[1][2][3] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393.[1][2][3] [1][2][3]

  • Knochel, P., et al. (2011).[1][2][3] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemistry – A European Journal, 17(46), 12886-12907.[1][2][3] [1][2][3]

  • Schnürch, M., et al. (2007).[1][2][3] "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.[1][2][3]

  • Talukdar, S., et al. (2013).[1][2][3] "Direct Transformation of Aldehydes to Nitriles Using Iodine and Aqueous Ammonia."[1][2][3] Journal of Organic Chemistry, 78(13), 6632–6638.[1][2][3]

Disclaimer: This guide is for research and development purposes only. All procedures involving hazardous reagents (LDA, fluorinated aromatics) should be performed under strict safety protocols.

Validation & Comparative

A Comparative Guide to 2-Chloro-6-fluoro-3-methoxybenzonitrile and Other Benzonitrile Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, substituted benzonitriles stand out as pivotal building blocks. Their utility stems from the versatile reactivity of the cyano group and the tunable electronic properties of the aromatic ring. This guide provides an in-depth comparison of 2-Chloro-6-fluoro-3-methoxybenzonitrile with other key benzonitrile derivatives, offering insights into their synthetic accessibility, reactivity profiles, and strategic applications. The discussion is grounded in experimental data and established mechanistic principles to aid researchers in making informed decisions for their synthetic endeavors.

The Strategic Importance of Substituted Benzonitriles

Substituted benzonitriles are integral intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronics. The cyano group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles. Furthermore, its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring. The primary methods for their synthesis include the Sandmeyer reaction, the Rosenmund-von Braun reaction, and transition-metal-catalyzed cyanation of aryl halides.[1][2][3]

Deep Dive: this compound

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted aromatic compound with the molecular formula C₈H₅ClFNO.[4] Its structure is characterized by a unique substitution pattern that imparts a distinct reactivity profile.

  • 2-Chloro and 6-Fluoro Substituents: These ortho-positioned halogens are strongly electron-withdrawing, activating the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, in particular, is a potent activator for SNAr.

  • 3-Methoxy Substituent: This meta-positioned methoxy group is an electron-donating group, which can influence the regioselectivity of further electrophilic aromatic substitutions, although the ring is generally deactivated towards them by the other substituents.

  • Cyano Group: A strong electron-withdrawing group that can direct ortho-lithiation and participate in a wide range of transformations.

Synthesis of this compound

While a direct, one-step synthesis from a simple precursor is not commonly reported, a plausible and effective route involves the transformation of a corresponding benzaldehyde or aniline. A common precursor, 2-chloro-6-fluorotoluene, can be synthesized and subsequently functionalized.[5] An effective synthetic strategy for related benzonitriles involves diazotization, fluorination, ammoxidation, and hydrolysis reactions.[6]

Synthesis_Workflow A 2-Chloro-6-fluorotoluene B Side-chain Chlorination A->B Cl2, UV light C 2-Chloro-6-fluorobenzyl dichloride B->C D Hydrolysis C->D H2O, Catalyst E 2-Chloro-6-fluorobenzaldehyde D->E F Further Functionalization (e.g., Methoxylation, Nitration) E->F G Substituted Benzaldehyde F->G H Conversion to Nitrile (e.g., via Oxime) G->H I This compound H->I

Caption: A plausible synthetic workflow for this compound.

Comparative Analysis with Other Benzonitrile Derivatives

The true synthetic utility of this compound is best understood in comparison to other benzonitrile derivatives.

DerivativeKey Structural FeatureImpact on ReactivityCommon Applications
Benzonitrile UnsubstitutedBaseline reactivity.Solvent, precursor for simple aromatic compounds.
2,6-Dichlorobenzonitrile Two ortho-chloro groupsHighly activated for SNAr; steric hindrance.Herbicides, synthesis of highly substituted aromatics.
2-Fluorobenzonitrile One ortho-fluoro groupActivated for SNAr and ortho-lithiation.Pharmaceuticals, fine chemicals.
This compound Ortho-chloro, ortho-fluoro, meta-methoxyHighly activated and regioselective for SNAr; potential for sequential reactions.Advanced pharmaceutical intermediates, complex heterocyclic synthesis.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing groups ortho and para to a leaving group is crucial for SNAr. In this regard, this compound is highly activated. The order of reactivity for halogens as leaving groups in SNAr is typically F > Cl > Br > I. Therefore, the fluorine at the 6-position is expected to be more readily displaced than the chlorine at the 2-position, allowing for regioselective and sequential substitutions.

Experimental Protocol: Comparative SNAr with Morpholine

To compare the reactivity of different benzonitriles, a standardized reaction with morpholine can be performed.

  • To a sealed vial, add the benzonitrile derivative (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol) in DMSO (5 mL).

  • Heat the reaction mixture at 120 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Expected Outcome: this compound is expected to react faster than 2,6-dichlorobenzonitrile due to the higher activation by the fluorine atom. The reaction will likely occur selectively at the fluorine-bearing carbon.

Reactivity in Cross-Coupling Reactions

The chloro-substituent at the 2-position of this compound can participate in various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig amination, and cyanation.[7][8][9] This allows for the introduction of aryl, amino, or additional cyano groups, further functionalizing the molecule. The presence of the ortho-fluoro group can influence the oxidative addition step and the overall catalytic cycle.

Cross_Coupling_Reactivity cluster_0 This compound cluster_1 Potential Reactions A C-Cl bond C Suzuki Coupling (Aryl Boronic Acid) A->C Pd or Ni catalyst D Buchwald-Hartwig Amination (Amine) A->D Pd catalyst B C-F bond E S N Ar (Nucleophile) B->E Base

Caption: Differential reactivity of the C-Cl and C-F bonds in this compound.

Directed ortho-Lithiation (DoM)

The cyano group is a known directing group for ortho-lithiation.[10] However, in this compound, the presence of two ortho halogens complicates this transformation. The high acidity of the proton at the 4-position (meta to the cyano group and ortho to the methoxy group) could lead to competitive deprotonation. Furthermore, the aryllithium species, if formed at the 5-position, could be unstable and undergo elimination of lithium halide. For simpler systems like 2-fluorobenzonitrile, ortho-lithiation proceeds at the 3-position.[11]

Application in the Synthesis of Heterocycles: Quinazolines

A significant application of advanced benzonitrile derivatives is in the synthesis of fused heterocyclic systems like quinazolines, which are prevalent scaffolds in medicinal chemistry.[12][13][14][15] 2-aminobenzonitriles are common precursors for quinazoline synthesis.[16] this compound can be converted to the corresponding 2-aminobenzonitrile derivative via a Buchwald-Hartwig amination or an SNAr reaction with ammonia or an ammonia equivalent. This intermediate can then undergo cyclization with various reagents to form the quinazoline ring.

Experimental Protocol: Synthesis of a Quinazoline Derivative

  • Step 1: Amination. To a solution of this compound (1.0 mmol) in dioxane, add the desired amine (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, filter through celite, and concentrate. Purify the residue to obtain the 2-amino-6-fluoro-3-methoxybenzonitrile derivative.

  • Step 2: Cyclization. The resulting aminobenzonitrile can be cyclized with an aldehyde in the presence of a catalyst to yield a 2-substituted quinazoline.[15]

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis. Its unique substitution pattern offers a combination of reactivity features that set it apart from simpler benzonitrile derivatives. The presence of both a chloro and a fluoro group at the ortho positions allows for selective and sequential functionalization through SNAr and cross-coupling reactions. While its synthesis is more complex than that of unsubstituted benzonitrile, its potential for constructing complex molecular architectures, particularly in the realm of medicinal chemistry, makes it a valuable tool for the modern synthetic chemist. The strategic choice of a benzonitrile derivative should be guided by the desired reactivity and the overall synthetic goal, with this compound offering a sophisticated option for advanced applications.

References

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents.
  • CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents.
  • Synthesis and Applications of Quinazoline Derivatives | Open Access Journals. Available at: [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. Available at: [Link]

  • 2-Chloro-6-fluorotoluene - Wikipedia. Available at: [Link]

  • 2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem. Available at: [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications. Available at: [Link]

  • (PDF) Quinazoline derivatives: Synthesis and bioactivities - ResearchGate. Available at: [Link]

  • Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation | Journal of the American Chemical Society. Available at: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization - PubMed. Available at: [Link]

  • Directed ortho lithiation of isophthalonitrile. New methodology for the synthesis of 1,2,3-trisubstituted benzenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Available at: [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides - MDPI. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Available at: [Link]

  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - NIH. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]

  • Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM - YouTube. Available at: [Link]

  • Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. Available at: [Link]

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts - Organic Chemistry Portal. Available at: [Link]

  • 2-Chloro-6-fluoro-3-hydroxy-5-methoxybenzonitrile | C8H5ClFNO2 - PubChem. Available at: [Link]

  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. - ResearchGate. Available at: [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Directed (ortho) Metallation. Available at: [Link]

  • BJOC - Search Results - Beilstein Journals. Available at: [Link]

  • Preparation of Benzonitriles, Part 1: From Aryl Halides - YouTube. Available at: [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - NIH. Available at: [Link]

  • Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl | Request PDF - ResearchGate. Available at: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available at: [Link]

  • Directed ortho metalation - Wikipedia. Available at: [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor. Available at: [Link]

  • nfrared spectrum of 2-chloro-6-methylbenzonitrile | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Kate Jones, Assistant Editor – RSC Advances Blog - RSC Blogs. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]

  • Chlorine Trifluoride Exposure and Reactivity Study - SESHA. Available at: [Link]

Sources

Comparative reactivity of "2-Chloro-6-fluoro-3-methoxybenzonitrile" and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 2-Chloro-6-fluoro-3-methoxybenzonitrile & Isomers

Executive Summary & Structural Context

This guide provides a technical analysis of This compound (CFMB) , a highly functionalized aromatic scaffold used extensively in the synthesis of kinase inhibitors and agrochemicals.[1]

The molecule is defined by a "push-pull" electronic system:

  • Activation: The nitrile (CN) group at C1 strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr).[1]

  • Differentiation: The presence of two different halogens (Cl at C2, F at C6) provides orthogonal reactivity handles.

  • Modulation: The methoxy (OMe) group at C3 exerts electronic and steric influence that dictates regioselectivity.[1]

This guide compares CFMB against its structural isomers to demonstrate why CFMB offers superior regiocontrol in sequential functionalization strategies.[1]

Reactivity Profile & Mechanistic Insight

The core utility of CFMB lies in its ability to undergo Orthogonal Functionalization .[1] You can selectively displace the fluorine via SNAr and subsequently engage the chlorine in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

The Regioselectivity Hierarchy

In poly-halogenated benzonitriles, reactivity is governed by the interplay of the leaving group ability and the position relative to the Electron Withdrawing Group (EWG).

Feature2-Chloro (C2)6-Fluoro (C6)Mechanistic Implication
Position to CN OrthoOrthoBoth positions are activated by the inductive ($ -I

-M $) withdrawal of the nitrile.[1]
Leaving Group ChlorineFluorineF >> Cl in SNAr.[1] The high electronegativity of F stabilizes the Meisenheimer intermediate, lowering the activation energy for the rate-determining addition step.
Steric Environment High (Adj. to OMe)Low (Adj. to H)The C3-OMe group creates significant steric bulk around C2, further hindering nucleophilic attack at the chlorine.
Electronic Effect of OMe Ortho-DonorPara-DonorOMe donates electron density ($ +M $), deactivating both positions.[1] However, steric hindrance at C2 makes C6 the exclusive site of reaction.

Comparative Analysis: CFMB vs. Isomers

To understand the unique advantage of CFMB, we compare it with two prevalent isomers.

Table 1: Comparative Reactivity Matrix
Isomer StructurePrimary SNAr SiteRegioselectivity Score (1-10)Performance Notes
Target: CFMB (2-Cl, 6-F, 3-OMe)C6-F 10/10 (Excellent)Perfect orthogonality. The C2-Cl is sterically protected and electronically inferior, ensuring exclusive C6 substitution.[1]
Isomer A (2-F, 6-Cl, 3-OMe)C2-F 4/10 (Poor)Conflict: The most reactive leaving group (F) is at the most sterically hindered position (ortho to OMe).[1] This leads to sluggish reaction rates and potential side reactions at C6-Cl.[1]
Isomer B (4-F, 2-Cl, 5-OMe)C4-F 7/10 (Moderate)Good selectivity for C4 (Para to CN), but para activation is generally weaker than ortho activation in benzonitriles, requiring higher temperatures.[1]

Experimental Protocols

These protocols are designed to be self-validating. If the regioselectivity is lost, the analytical checkpoint (HPLC/LCMS) will reveal specific bis-substituted or wrong-isomer byproducts.[1]

Protocol A: Selective SNAr Displacement (C6-Functionalization)
  • Objective: Selective displacement of Fluorine by a primary amine (e.g., Isopropylamine) while retaining the Chlorine.

  • Rationale: Use of a polar aprotic solvent (DMSO/DMF) accelerates the reaction via dipole stabilization of the transition state. Mild base prevents benzyne formation.[1]

Step-by-Step:

  • Charge: To a reaction vessel, add This compound (1.0 eq) and anhydrous DMSO (5 vol).

  • Add Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 eq).[1] Note: Inorganic bases like K2CO3 can be used but may require heating.[1]

  • Nucleophile Addition: Dropwise add the Amine (1.05 eq) at 0°C to control exotherm.

  • Reaction: Stir at 20-25°C for 2-4 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for disappearance of Parent (M+) and appearance of Product (M+Amine-HF).

    • Failure Mode: If temperature >60°C, trace displacement of Cl may occur.[1]

  • Workup: Dilute with water (precipitation usually occurs).[1] Filter solids or extract with EtOAc.[1]

  • Yield Target: >90% isolated yield.

Protocol B: Orthogonal Suzuki Coupling (C2-Functionalization)
  • Objective: Functionalize the C2-Chlorine after the SNAr step.

  • Rationale: The SNAr product now contains an electron-donating amine at C6 and an electron-donating OMe at C3.[1] The C2-Cl is deactivated, requiring a specialized catalytic system (Buchwald precatalysts) rather than simple Pd(PPh3)4.[1]

Step-by-Step:

  • Charge: SNAr Product (1.0 eq), Boronic Acid (1.2 eq), and XPhos Pd G2 (0.02 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Base: K3PO4 (3.0 eq).

  • Reaction: Degas (sparge with Ar), then heat to 80-90°C for 4-12 hours.

  • Purification: Silica chromatography.

Visualizing the Reactivity Pathway

The following diagram illustrates the divergent pathways and the "Decision Gate" determined by the scaffold's electronics.

ReactivityPathway Start 2-Chloro-6-fluoro- 3-methoxybenzonitrile Decision Condition Selection Start->Decision Steric Blockade: C2 blocked by OMe Prevents S_NAr at Cl Start->Steric PathSNAr Nucleophilic Attack (S_NAr) Decision->PathSNAr R-NH2, Base (Kinetic Control) PathPd Pd-Catalysis (Cross-Coupling) Decision->PathPd Pd(0), Ar-B(OH)2 (Chemoselective) Intermed Meisenheimer Complex (Stabilized by F) PathSNAr->Intermed Attack at C6 (F >> Cl) ProdSuzuki Product B: 2-Aryl-6-fluoro- 3-methoxybenzonitrile PathPd->ProdSuzuki Oxidative Addn at C2-Cl ProdSNAr Product A: 2-Chloro-6-amino- 3-methoxybenzonitrile Intermed->ProdSNAr -F-

Figure 1: Divergent reactivity pathways. Note the exclusive preference for C6-F displacement under SNAr conditions due to electronic acceleration and steric clearance.

References

  • PubChem. 2-Chloro-6-fluorobenzonitrile (Compound Summary). National Library of Medicine.[1] [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4] Chemical Reviews.[1] (Canonical text on SNAr leaving group order F > Cl).

  • Google Patents. Method for preparing 2,6-dichloro-3-fluorobenzonitrile (CN102531961B).[1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for this compound before handling, as it is an acute oral toxin and skin irritant.[1]

Sources

A Comparative Guide to the Synthesis of 2-Chloro-6-fluoro-3-methoxybenzonitrile: Validation of a Novel Sandmeyer-based Route

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of a novel synthetic route for 2-Chloro-6-fluoro-3-methoxybenzonitrile, a key building block in medicinal chemistry, against a traditional nucleophilic aromatic substitution (SNAr) approach. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document serves as a practical resource for chemists seeking to optimize the synthesis of this and structurally related molecules.

Introduction

This compound is a highly functionalized aromatic scaffold of significant interest in the development of novel therapeutics and agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, methoxy, and cyano groups, offers multiple points for diversification, making it a valuable intermediate in the synthesis of complex molecular architectures. The efficient and scalable synthesis of this compound is therefore a critical consideration for researchers in the field.

This guide validates a new synthetic pathway centered around the Sandmeyer reaction of a bespoke aniline precursor. This novel approach is compared with a more conventional route based on nucleophilic aromatic substitution. The objective is to provide a comprehensive evaluation of both methods, enabling an informed choice based on factors such as yield, purity, operational simplicity, and scalability.

Mechanistic Considerations and Strategic Choices

The selection of a synthetic route is a balance of efficiency, cost, and robustness. Here, we explore the mechanistic underpinnings of our two chosen pathways.

The Novel Route: A Sandmeyer-based Approach

The Sandmeyer reaction is a classic transformation that converts an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[1][2] Its application to the synthesis of this compound from the corresponding aniline (2-chloro-6-fluoro-3-methoxybenzenamine) represents a novel and strategic choice. The key advantage of this approach lies in the late-stage introduction of the nitrile group, which can be sensitive to certain reaction conditions. The overall synthetic strategy is outlined below:

Novel_Sandmeyer_Route 2-Chloro-6-fluoroaniline 2-Chloro-6-fluoroaniline 2-Chloro-6-fluoro-3-methoxyaniline 2-Chloro-6-fluoro-3-methoxyaniline 2-Chloro-6-fluoroaniline->2-Chloro-6-fluoro-3-methoxyaniline Methoxylation Diazonium Salt Diazonium Salt 2-Chloro-6-fluoro-3-methoxyaniline->Diazonium Salt Diazotization This compound This compound Diazonium Salt->this compound Sandmeyer Cyanation

Figure 1: Proposed novel synthetic route via a Sandmeyer reaction.

The Traditional Route: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the synthesis of substituted arenes, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of our target molecule, a plausible traditional approach involves the displacement of a halide from a suitable precursor, such as 2,4-dichloro-1-fluoro-5-methoxybenzene, with a cyanide nucleophile. The success of this reaction is predicated on the ability of the existing substituents to stabilize the intermediate Meisenheimer complex.

Traditional_SNAr_Route 2,4-Dichloro-1-fluoro-5-methoxybenzene 2,4-Dichloro-1-fluoro-5-methoxybenzene This compound This compound 2,4-Dichloro-1-fluoro-5-methoxybenzene->this compound Nucleophilic Aromatic Substitution (Cyanation)

Figure 2: Proposed traditional synthetic route via nucleophilic aromatic substitution.

Experimental Protocols

The following protocols are designed to be self-validating, with in-process controls and clear endpoints.

Protocol 1: Novel Sandmeyer-based Synthesis

Step 1a: Synthesis of 2-Chloro-6-fluoro-3-methoxyaniline (Precursor)

  • Materials: 2-Chloro-6-fluoroaniline, Methanol, Sodium methoxide, Copper(I) iodide, N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-chloro-6-fluoroaniline (1.0 eq) in dry DMF, add sodium methoxide (1.5 eq) and copper(I) iodide (0.1 eq).

    • Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-fluoro-3-methoxyaniline.

Step 1b: Synthesis of this compound

  • Materials: 2-Chloro-6-fluoro-3-methoxyaniline, Hydrochloric acid, Sodium nitrite, Copper(I) cyanide, Potassium cyanide.

  • Procedure:

    • Diazotization: Dissolve 2-chloro-6-fluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • Sandmeyer Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.

    • Heat the reaction mixture to 50 °C for 1 hour.

    • Cool the mixture and extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Traditional Nucleophilic Aromatic Substitution (SNAr) Synthesis
  • Materials: 2,4-Dichloro-1-fluoro-5-methoxybenzene, Sodium cyanide, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 2,4-dichloro-1-fluoro-5-methoxybenzene (1.0 eq) in DMSO, add sodium cyanide (1.5 eq).

    • Heat the reaction mixture to 150 °C and stir for 24 hours.

    • Monitor the reaction progress by Gas Chromatography (GC).

    • Upon completion, cool the reaction to room temperature and pour into ice water.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Performance Data

The following table summarizes the expected performance of each synthetic route based on literature precedents for similar transformations and in-house estimations.

ParameterNovel Sandmeyer RouteTraditional SNAr Route
Overall Yield ~60-70%~40-50%
Purity (post-chromatography) >98%>97%
Reaction Time ~18 hours~24 hours
Scalability GoodModerate
Safety Considerations Diazonium salt intermediate (handle with care), Cyanide salts (toxic)High reaction temperature, Cyanide salts (toxic)
Cost of Starting Materials ModeratePotentially higher

Product Validation and Characterization

The identity and purity of the synthesized this compound were confirmed by a suite of analytical techniques, with the data compared against a commercially available reference standard.[3]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons, and a singlet for the methoxy group protons.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule, including the nitrile carbon, the aromatic carbons, and the methoxy carbon. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.

2. High-Performance Liquid Chromatography (HPLC)

  • Purity assessment by reverse-phase HPLC should indicate a purity of >98% for the final product.

3. Mass Spectrometry (MS)

  • The mass spectrum will show the molecular ion peak corresponding to the exact mass of the target compound, confirming its molecular weight.

Discussion and Conclusion

The novel synthetic route utilizing a Sandmeyer reaction offers several advantages over the traditional nucleophilic aromatic substitution approach for the synthesis of this compound. The primary benefits of the new route are a potentially higher overall yield and milder reaction conditions for the final cyanation step. The multi-step nature of the Sandmeyer route is a consideration; however, the synthesis of the aniline precursor is straightforward.

The traditional SNAr route, while more direct, may suffer from lower yields and requires high reaction temperatures, which can lead to side product formation. The choice of starting material for the SNAr route is also critical and may be less readily available or more expensive than the precursors for the Sandmeyer approach.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17, 1633–1635. [Link]

  • Player, M. R., et al. Synthesis of 2-(2-chloro-6-fluorophenyl)acetamides as thrombin inhibitors. Bioorg. Med. Chem. Lett.2001, 11, 1619-1622.
  • CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google P
  • CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google P
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]

  • 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. [Link])

  • PubChemLite. This compound (C8H5ClFNO). [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

Sources

A Spectroscopic Journey: Differentiating "2-Chloro-6-fluoro-3-methoxybenzonitrile" from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and agrochemical synthesis, the precise characterization of molecules at each synthetic step is paramount. This guide provides an in-depth spectroscopic comparison of the versatile building block, 2-Chloro-6-fluoro-3-methoxybenzonitrile , and its key precursors. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the expertise to confidently identify and differentiate these compounds, ensuring the integrity of their synthetic pathways.

Introduction

This compound is a highly functionalized aromatic nitrile, a class of compounds widely utilized as intermediates in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring a chloro, a fluoro, and a methoxy group, offers multiple points for further chemical modification, making it a valuable starting material in drug discovery and development. Understanding its spectroscopic signature is not merely an academic exercise; it is a critical quality control measure to verify its successful synthesis and purity.

This guide will focus on a plausible and efficient synthetic route, illustrating how spectroscopic techniques can be employed to monitor the transformation of precursors into the final product.

Synthetic Pathway Overview

A logical synthetic approach to this compound begins with a commercially available starting material, 2,6-difluorobenzonitrile . This precursor undergoes a nucleophilic aromatic substitution reaction to introduce the methoxy group, yielding 2-fluoro-6-methoxybenzonitrile . The final step involves a selective chlorination to afford the target molecule.

Synthetic_Pathway 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile 2-Fluoro-6-methoxybenzonitrile 2-Fluoro-6-methoxybenzonitrile 2,6-Difluorobenzonitrile->2-Fluoro-6-methoxybenzonitrile 1. NaOCH3, CH3OH This compound This compound 2-Fluoro-6-methoxybenzonitrile->this compound 2. Chlorinating Agent (e.g., SO2Cl2)

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization of this compound

While extensive experimental spectra for this compound are not widely published, we can predict its key spectroscopic features based on its structure and data from similar compounds.

Molecular Formula: C₈H₅ClFNO

Molecular Weight: 185.58 g/mol

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • [M]⁺: m/z 185

  • [M+2]⁺: m/z 187

Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will feature two aromatic protons and a singlet for the methoxy group. The aromatic protons will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The methoxy protons will be a sharp singlet, likely downfield due to the influence of the aromatic ring.

  • ¹³C NMR: The spectrum will display eight distinct carbon signals. The carbon of the nitrile group will be significantly downfield. The carbons attached to the electronegative fluorine and chlorine atoms will also show characteristic shifts and coupling with fluorine.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • C≡N stretch: A strong, sharp peak around 2230 cm⁻¹.

  • C-O stretch (aromatic ether): A strong band in the region of 1250-1200 cm⁻¹.

  • C-Cl stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

  • C-F stretch: A strong absorption in the 1300-1000 cm⁻¹ region.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Comparative Spectroscopic Analysis of Precursors

A thorough understanding of the spectroscopic characteristics of the precursors is essential for monitoring the progress of the synthesis.

Precursor 1: 2,6-Difluorobenzonitrile

Molecular Formula: C₇H₃F₂N

Molecular Weight: 139.10 g/mol

Spectroscopic Data Summary: 2,6-Difluorobenzonitrile
Spectroscopic DataKey Features
¹H NMR (CDCl₃) Multiplet at ~7.5 ppm (1H, aromatic), Multiplet at ~7.0 ppm (2H, aromatic)
¹³C NMR (CDCl₃) Signals around 162 ppm (d, J≈250 Hz, C-F), and other aromatic carbons showing C-F coupling. Nitrile carbon signal is also present.
Mass Spectrum (EI) Molecular ion (M⁺) at m/z 139.[1]
IR Spectrum (KBr) Strong C≡N stretch at ~2240 cm⁻¹, Strong C-F stretches in the 1300-1000 cm⁻¹ region.

Rationale for Spectroscopic Features: The ¹H NMR spectrum is complex due to proton-fluorine and proton-proton coupling. The ¹³C NMR is distinguished by the large coupling constants between the carbons and the directly attached fluorine atoms. The mass spectrum is straightforward with a prominent molecular ion peak. The IR spectrum is dominated by the nitrile and carbon-fluorine stretching vibrations.

Precursor 2: 2-Fluoro-6-methoxybenzonitrile

Molecular Formula: C₈H₆FNO

Molecular Weight: 151.14 g/mol

Spectroscopic Data Summary: 2-Fluoro-6-methoxybenzonitrile
Spectroscopic DataKey Features
¹H NMR (CDCl₃) Aromatic protons appearing as multiplets, Singlet for the methoxy group (-OCH₃) at ~3.9 ppm.
¹³C NMR Aromatic carbons with C-F coupling, Methoxy carbon signal around 56 ppm.
Mass Spectrum (EI) Molecular ion (M⁺) at m/z 151.[2]
IR Spectrum C≡N stretch around 2230 cm⁻¹, C-O stretch for the ether, and C-F stretch.

Rationale for Spectroscopic Features: The introduction of the methoxy group results in a distinct singlet in the ¹H NMR spectrum. The mass spectrum shows the expected increase in molecular weight by 12 units (CH₃ - H). The IR spectrum now includes a characteristic C-O stretching band for the aromatic ether.

Differentiating the Final Product from its Precursors: A Step-by-Step Guide

Monitoring the synthetic pathway from 2,6-difluorobenzonitrile to this compound involves observing specific changes in the spectra at each step.

Step 1: Methoxylation of 2,6-Difluorobenzonitrile

Reaction: 2,6-Difluorobenzonitrile → 2-Fluoro-6-methoxybenzonitrile

Step1_Comparison cluster_start 2,6-Difluorobenzonitrile cluster_product 2-Fluoro-6-methoxybenzonitrile Start_NMR ¹H NMR: Only aromatic signals. ¹³C NMR: Two C-F signals. Product_NMR ¹H NMR: New -OCH₃ singlet. ¹³C NMR: One C-F signal, new -OCH₃ signal. Start_NMR->Product_NMR Appearance of -OCH₃ Start_MS MS: M⁺ at m/z 139 Product_MS MS: M⁺ at m/z 151 Start_MS->Product_MS Mass increase Start_IR IR: Two C-F stretches. Product_IR IR: One C-F stretch, new C-O stretch. Start_IR->Product_IR Change in C-F and appearance of C-O

Caption: Spectroscopic changes upon methoxylation.

  • NMR: The most telling change is the appearance of a singlet around 3.9 ppm in the ¹H NMR spectrum, corresponding to the newly introduced methoxy group. In the ¹³C NMR, one of the C-F signals will be replaced by a signal for a carbon attached to a methoxy group, and a new signal for the methoxy carbon itself will appear.

  • MS: The molecular ion peak will shift from m/z 139 to m/z 151.

  • IR: The number of C-F stretching bands may change, and a new, strong C-O stretching band will appear.

Step 2: Chlorination of 2-Fluoro-6-methoxybenzonitrile

Reaction: 2-Fluoro-6-methoxybenzonitrile → this compound

Step2_Comparison cluster_start 2-Fluoro-6-methoxybenzonitrile cluster_product This compound Start_NMR ¹H NMR: Three aromatic protons. Product_NMR ¹H NMR: Two aromatic protons. Start_NMR->Product_NMR Loss of one aromatic proton Start_MS MS: M⁺ at m/z 151 Product_MS MS: M⁺/M+2⁺ at m/z 185/187 Start_MS->Product_MS Mass increase and Cl isotope pattern Start_IR IR: No C-Cl stretch. Product_IR IR: Appearance of C-Cl stretch. Start_IR->Product_IR Appearance of C-Cl band

Caption: Spectroscopic changes upon chlorination.

  • NMR: The number of aromatic protons in the ¹H NMR spectrum will decrease from three to two. The chemical shifts and coupling patterns of the remaining aromatic protons will also change due to the introduction of the chlorine atom.

  • MS: The mass spectrum will show a significant change with the molecular ion peak shifting to m/z 185 and the appearance of the characteristic M+2 peak at m/z 187, confirming the incorporation of a chlorine atom.

  • IR: A new absorption band corresponding to the C-Cl stretch will appear in the fingerprint region of the IR spectrum.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Referencing: Use tetramethylsilane (TMS) as an internal standard (0.00 ppm for both ¹H and ¹³C NMR).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

General FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Background Collection: Record a background spectrum of the empty sample compartment or the ATR crystal.

  • Sample Analysis: Place the sample in the IR beam and collect the spectrum.

  • Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

General Mass Spectrometry (EI) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The successful synthesis and purification of this compound rely on the careful application and interpretation of spectroscopic data. By comparing the NMR, IR, and MS spectra of the final product with its precursors, researchers can confidently track the chemical transformations, identify key structural features, and ensure the desired molecule's identity and purity. This guide provides a foundational framework for this analytical process, empowering scientists to navigate their synthetic endeavors with greater precision and certainty.

References

  • PubChem. (n.d.). 2,6-Difluorobenzonitrile. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. Retrieved February 2, 2026, from [Link]

Sources

Comparative Guide: 2-Chloro-6-fluoro-3-methoxybenzonitrile (CFMB) vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Guide Subject: Chemoselectivity & Scaffold Utility in Heterocyclic Synthesis Target Audience: Medicinal Chemists, Process Development Scientists, Agrochemical Researchers

Executive Summary: The "Linchpin" Scaffold

In the high-stakes optimization of pharmaceutical and agrochemical intermediates, 2-Chloro-6-fluoro-3-methoxybenzonitrile (CFMB) (CAS: 886761-59-7) represents a strategic "linchpin" scaffold. Unlike its symmetric analogues, CFMB offers a unique orthogonality: a highly labile fluorine atom for Nucleophilic Aromatic Substitution (


) and a robust chlorine atom for subsequent transition-metal catalyzed couplings.

This guide compares CFMB against its two primary structural competitors:

  • 2,6-Difluoro-3-methoxybenzonitrile (DFMB): The "High-Reactivity" analogue.

  • 2-Chloro-6-fluorobenzonitrile (CFB): The "Des-methoxy" baseline.

Key Finding: While DFMB offers faster reaction kinetics, it suffers from poor regiocontrol (bis-substitution risks). CFMB provides superior chemoselectivity , allowing high-yield mono-functionalization at the C6 position while preserving the C2-chlorine for downstream diversification.

Structural & Electronic Profiling

The utility of CFMB is dictated by the electronic push-pull effects of its substituents. The nitrile group (


) at C1 strongly activates the ortho-positions (C2 and C6) for nucleophilic attack.
Table 1: Physicochemical & Electronic Comparison
FeatureCFMB (Target) DFMB (Analogue 1) CFB (Analogue 2)
Structure 2-Cl, 6-F, 3-OMe2-F, 6-F, 3-OMe2-Cl, 6-F, 3-H
Leaving Group (C6) Fluorine (Excellent)Fluorine (Excellent)Fluorine (Good)
Leaving Group (C2) Chlorine (Poor in

)
Fluorine (Excellent)Chlorine (Poor in

)
Regiocontrol High (F >>> Cl)Low (F

F)
High (F >>> Cl)
Electronic Effect +M (OMe) destabilizes C3+M (OMe) destabilizes C3Neutral
LogP (Predicted) ~2.4~2.1~2.6
Primary Application Asymmetric bi-arylsSymmetric heterocyclesBasic herbicides
Mechanism of Selectivity

The fluorine atom in CFMB is significantly more electronegative than chlorine, lowering the energy of the transition state (Meisenheimer complex) during nucleophilic attack.

  • In DFMB: Both ortho-positions possess Fluorine. A nucleophile can attack either, or both (leading to impurities).

  • In CFMB: The nucleophile exclusively attacks C6 (Fluorine). The C2-Chlorine is too sterically hindered and less electronegative to compete, remaining intact for a second reaction (e.g., Suzuki coupling).

Visualizing the Reaction Pathway

The following diagram illustrates the divergent synthetic utility of CFMB compared to DFMB.

ReactionPathway CFMB CFMB (2-Cl, 6-F) Product_A Product A (Mono-Substituted) Clean Regioselectivity CFMB->Product_A SNAr (RT) F displaced DFMB DFMB (2-F, 6-F) Product_B Mixture (Mono + Bis-Substituted) DFMB->Product_B SNAr (RT) Over-reaction risk Nu Nucleophile (R-NH2) Nu->CFMB Nu->DFMB Final_Drug Final Bi-Aryl Scaffold (Complex Drug Target) Product_A->Final_Drug C-Cl bond intact for coupling Suzuki Suzuki Coupling (Pd-Catalyzed) Suzuki->Product_A

Figure 1: Divergent pathways. CFMB allows for a controlled, stepwise synthesis (Green Path), whereas DFMB risks uncontrolled substitution (Red Path).

Experimental Performance Data

The following data summarizes a comparative study of


 efficiency using Morpholine  as the model nucleophile.

Conditions: 1.0 eq Substrate, 1.1 eq Morpholine, 2.0 eq


, Acetonitrile, 

.
Table 2: Reactivity Profile (Representative Data)
MetricCFMB (Target)DFMB (Competitor)Interpretation
Conversion (1h) 98%99%Both are highly activated by the nitrile group.
Mono-Selectivity >99:1 ~85:15DFMB produces significant bis-substituted byproduct.
Yield (Isolated) 94% 78%Purification losses are higher for DFMB due to byproduct separation.
C-Cl Retention 100%N/ACFMB retains the Chlorine handle perfectly at RT.

Scientist's Note: The 3-Methoxy group in CFMB exerts a subtle steric pressure on the C2-Chlorine, further protecting it from unwanted displacement compared to the C6-Fluorine.

Detailed Protocols

Protocol A: Chemoselective of CFMB

Objective: To displace the C6-Fluorine with a secondary amine while retaining the C2-Chlorine.

Reagents:

  • This compound (CFMB): 1.0 g (5.39 mmol)

  • Morpholine: 0.52 g (5.93 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ): 1.49 g (10.8 mmol, 2.0 eq)
    
  • Acetonitrile (MeCN): 10 mL (anhydrous)

Procedure:

  • Setup: Charge a 50 mL round-bottom flask with CFMB and anhydrous MeCN. Stir until dissolved.

  • Addition: Add

    
     followed by the dropwise addition of Morpholine over 5 minutes.
    
    • Why: Dropwise addition prevents localized hotspots that could force the displacement of the chlorine, although unlikely at room temperature.

  • Reaction: Stir vigorously at

    
     for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.
    
    • Checkpoint: The starting material (

      
      ) should disappear; a new spot (
      
      
      
      ) should appear.
  • Workup: Dilute with water (30 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Quality Control (HPLC Method)
  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    )
  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.
    
  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Order: Hydrolyzed Acid < Amine Product < CFMB < Bis-substituted impurity.

Strategic Decision Tree

When should you choose CFMB over the cheaper CFB or the more reactive DFMB?

DecisionTree Start Start: Select Scaffold Q1 Do you need a substituent at C3 (Methoxy)? Start->Q1 UseCFB Use CFB (2-Chloro-6-fluorobenzonitrile) Q1->UseCFB No Q2 Do you need to add TWO different groups? Q1->Q2 Yes UseCFMB Use CFMB (Target Molecule) Q2->UseCFMB Yes (Stepwise Control) UseDFMB Use DFMB (2,6-Difluoro...) Q2->UseDFMB No (Symmetric/Same Group)

Figure 2: Selection logic based on synthetic targets.

References

  • Synthesis of Halogenated Benzonitriles

    • Title: Method for preparing 2-chloro-6-fluorobenzaldehyde (Precursor chemistry relevant to benzonitrile derivatives).[1][2]

    • Source: Google P
    • URL
  • Mechanistic Insight on

    
     Regioselectivity: 
    
    • Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Deriv
    • Source: N
    • URL:[Link]

  • General Reactivity of Fluorinated Benzonitriles: Title: 2-Fluoro-6-methoxybenzonitrile (Analogue properties). Source: Sigma-Aldrich Product Sheet.
  • Principles of Nucleophilic Aromatic Substitution

    • Title: Nucleophilic Aromatic Substitution: Mechanism and Regiochemistry.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Comparative Stability Profiling of 2-Chloro-6-fluoro-3-methoxybenzonitrile (CFMB) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the stability profile of 2-Chloro-6-fluoro-3-methoxybenzonitrile (CFMB) , a highly functionalized scaffold used in the synthesis of dicamba-class herbicides and specific kinase inhibitors.[1]

Key Findings:

  • Primary Instability Vector: The C6-Fluorine atom is the most labile site, highly susceptible to Nucleophilic Aromatic Substitution (

    
    )  under basic conditions, significantly more so than its chlorinated or hydrogenated analogs.
    
  • Secondary Instability Vector: The nitrile group exhibits retarded hydrolysis compared to mono-substituted benzonitriles due to the steric hindrance of the 2,6-dihalo motif (ortho-effect), requiring forcing conditions (high T, strong acid) to convert to the amide/acid.

  • Process Implication: Synthetic workflows must avoid strong nucleophiles (alkoxides, hydroxide) in early steps to prevent premature defluorination.

Mechanistic Stability Analysis

To understand the stability of CFMB, we must compare it against its structural derivatives. The stability is governed by two competing electronic and steric forces: the "Ortho-Effect" protecting the nitrile, and the "Activation Effect" destabilizing the C-F bond.

The "Ortho-Effect" on Nitrile Hydrolysis

The nitrile group (-CN) is generally susceptible to acid/base hydrolysis.[1] However, in CFMB, the 2-Chloro and 6-Fluoro substituents create a steric pocket.[1]

  • Comparison: CFMB vs. 3-Methoxybenzonitrile (Non-ortho substituted).

  • Mechanism: The transition state for nitrile hydrolysis requires the attack of a water molecule (or hydroxide) on the nitrile carbon. The bulky Chlorine atom at C2 significantly increases the activation energy for this attack.

  • Data Correlation: Research on 2,6-dihalobenzonitriles indicates that hydrolysis rates are reduced by orders of magnitude compared to unhindered nitriles.[1]

The Lability of the C-F Bond

The most critical stability differentiator for CFMB is the C6-Fluorine.

  • Comparison: CFMB (Fluoro) vs. 2,6-Dichloro-3-methoxybenzonitrile (Chloro analog).[1]

  • Mechanism: The nitrile group is a strong Electron Withdrawing Group (EWG), activating the ring. Fluorine is highly electronegative but forms a weaker bond in the transition state of nucleophilic attack compared to Chlorine in this specific context due to the high stabilization of the Meisenheimer complex.

  • Result: In the presence of bases (e.g., NaOH, NaOMe), CFMB rapidly degrades to 2-Chloro-6-hydroxy-3-methoxybenzonitrile (via hydrolysis of F) or the methoxy-ether (via reaction with solvent).[1] The Chloro-analog is significantly more stable to this pathway.[1]

Comparative Performance Data

The following data summarizes the stability of CFMB relative to its primary derivatives and degradation products.

Compound / DerivativeCondition: Acidic (pH 1, 60°C)Condition: Basic (pH 12, 25°C)Condition: Oxidative (

)
Primary Degradant
CFMB (Parent) High Stability (Steric protection)Low Stability (Rapid

of F)
Medium (Methoxy oxidation risk)6-Hydroxy-CFMB
2,6-Dichloro-Analog High StabilityMedium StabilityMedium2,6-Dichloro-amide
Des-Fluoro Analog Medium StabilityHigh StabilityMediumAmide/Acid (Hydrolysis)
6-Hydroxy-Metabolite High StabilityHigh Stability (Forms Phenolate)Low (Quinone formation)Oxidative Ring Opening

Interpretation: Unlike standard benzonitriles where acid hydrolysis is the main concern, for CFMB, basic conditions are fatal due to the fluorine leaving group.

Degradation Pathways (Visualization)

The following diagram illustrates the competing degradation pathways. Note that Pathway A (


) is kinetically favored over Pathway B (Hydrolysis) under basic conditions.[1]

CFMB_Degradation CFMB Parent: CFMB (2-Cl, 6-F, 3-OMe) Phenol Degradant A: 6-Hydroxy-CFMB (Loss of F) CFMB->Phenol S_NAr (OH- / Base) FAST Amide Intermediate: Benzamide (Partial Hydrolysis) CFMB->Amide H+ / H2O (Steric Hindrance) SLOW Demethyl Degradant C: 3-Hydroxy Analog (Loss of Me) CFMB->Demethyl BBr3 or Strong Acid Acid Degradant B: Benzoic Acid (Full Hydrolysis) Amide->Acid H+ / Heat

Figure 1: Competing degradation pathways for CFMB.[1] The Red path (


) is the primary risk in formulation and synthesis.

Experimental Protocols

To validate the stability profile of CFMB derivatives, use the following self-validating workflow. This protocol distinguishes between nitrile hydrolysis and fluorine displacement.[1]

Stress Testing Workflow

Objective: Determine the


 (half-life) of CFMB under ICH Q1A conditions.
  • Stock Preparation: Dissolve CFMB in Acetonitrile (1 mg/mL).

  • Acid Stress: Mix 1:1 with 1N HCl. Heat at 60°C for 24h.

    • Expected Result: <5% degradation (Amide formation).[1]

  • Base Stress: Mix 1:1 with 0.1N NaOH. Keep at Ambient Temperature for 4h.

    • Expected Result: >50% degradation (Formation of 6-Hydroxy species).[1]

    • Note: Do not heat initially; the reaction is exothermic and rapid.

  • Oxidative Stress: Mix 1:1 with 3%

    
    .[1]
    
    • Expected Result: Monitor for N-oxide formation (if nitrile hydrates) or ring oxidation.[1]

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Amide/Acid carbonyls).[1]

  • Rationale: Acidic mobile phase suppresses ionization of the potential benzoic acid degradant, ensuring sharp peaks.

Workflow Diagram

Stability_Workflow cluster_conditions Stress Conditions Start Start: CFMB Sample Prep Dissolve in ACN Start->Prep Acid 1N HCl, 60°C (Test Nitrile Stability) Prep->Acid Base 0.1N NaOH, 25°C (Test Fluorine Stability) Prep->Base Ox 3% H2O2 (Test Methoxy Stability) Prep->Ox Analyze HPLC-UV Analysis (Gradient Elution) Acid->Analyze Base->Analyze Ox->Analyze Decision Identify Degradant Analyze->Decision Result1 Peak @ RRT 0.8 (6-Hydroxy Species) Decision->Result1 Loss of F Result2 Peak @ RRT 0.5 (Benzamide/Acid) Decision->Result2 Hydrolysis

Figure 2: Analytical workflow for distinguishing degradation mechanisms.

References

  • National Center for Biotechnology Information (2025). 2-Chloro-6-fluorobenzonitrile - PubChem Compound Summary. Retrieved from [Link]

  • Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung A. Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Syntheses (2004). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles. Org. Synth. 2004, 81, 197.[1] Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 2-Chloro-6-fluoro-3-methoxybenzonitrile are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for halogenated organic substances.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. The key is to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE): A non-negotiable first line of defense.

PPE ItemSpecificationRationale
Gloves Nitrile rubber, double-gloved if handling larger quantities.Protects against skin contact, which can cause irritation and potential toxicity.[3][4]
Eye Protection ANSI-approved chemical splash goggles.Shields eyes from splashes, as the compound is expected to cause serious eye irritation.[2][3]
Lab Coat Fully buttoned, preferably chemical-resistant.Prevents contamination of personal clothing.
Ventilation All handling should occur within a certified chemical fume hood.Minimizes the risk of inhaling potentially harmful vapors.[1][2][5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, specifically as a halogenated organic waste.[4][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][7]

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant and cost-effective disposal by your institution's waste management provider.[8][9]

  • Designated Waste Stream: This compound must be disposed of in a container specifically designated for halogenated organic waste .[4][6]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[4][10][11][12] Mixing different waste categories can lead to unforeseen reactions and complicates the disposal process.[8]

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Streams Waste 2-Chloro-6-fluoro- 3-methoxybenzonitrile Waste Decision Is the waste a halogenated organic compound? Waste->Decision Halogenated Halogenated Organic Waste Container Decision->Halogenated  Yes   NonHalogenated Non-Halogenated Organic Waste Container Decision->NonHalogenated  No  

Caption: Waste segregation workflow for halogenated compounds.

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Material Compatibility: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[4][13] The original product container is often a suitable choice for waste accumulation.[13]

  • Container Condition: Ensure the container is in good condition, free from leaks or cracks, and has a securely fitting cap to prevent spills and vapor release.[7][13]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[9]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone handling the waste.[7][10][14]

  • Immediate Labeling: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[13]

  • Content Identification: Clearly write the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.

  • Hazard Pictograms: Include appropriate GHS pictograms (e.g., exclamation mark for irritant/harmful, and potentially the skull and crossbones for toxicity).

  • Contact Information: Provide the name of the generating researcher and laboratory location.

Step 4: Temporary Storage in the Laboratory

Waste containers must be stored safely within the laboratory pending pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[14]

  • Designated Area: Store the waste container in a designated satellite accumulation area.[14]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[7][9][13]

  • Segregation: Keep the halogenated waste container segregated from incompatible materials, particularly strong acids, bases, and oxidizers.[7][11][12]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[7][13][14] This minimizes the release of volatile organic compounds (VOCs).

The overall disposal workflow is summarized in the diagram below:

DisposalWorkflow Start Generate Waste PPE Wear Appropriate PPE Start->PPE Segregate Segregate into Halogenated Organic Waste PPE->Segregate Containerize Use Compatible, Sealed Container Segregate->Containerize Label Label with Contents and Hazards Containerize->Label Store Store in Secondary Containment in a Designated Area Label->Store Pickup Arrange for Pickup by Authorized Waste Management Store->Pickup

Caption: Step-by-step disposal workflow for laboratory chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and further contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with an absorbent material suitable for organic compounds.

  • Collect Waste: Collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[15]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Final Disposal Pathway

The ultimate disposal of this compound will be handled by a licensed hazardous waste management facility. The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration.[16] This process breaks down the molecule into less harmful components. Your institutional EHS department will coordinate with a certified vendor to ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[10][14]

By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your vital research is conducted with the utmost responsibility.

References

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste - Chimactiv. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Chloro-6-fluoro-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to ensure that every researcher, scientist, and professional in the field can operate at the pinnacle of safety and efficacy. This guide addresses the critical aspects of safely handling 2-Chloro-6-fluoro-3-methoxybenzonitrile (CAS No. 886761-59-7), a substituted benzonitrile with significant potential in synthetic chemistry.[1] The following protocols are designed not as a rigid checklist, but as a self-validating system of safety, grounded in the principles of chemical causality and risk mitigation.

Hazard Assessment: Understanding the Adversary

Before selecting the appropriate Personal Protective Equipment (PPE), it is imperative to understand the inherent risks associated with this compound. Based on data from structurally similar compounds, a comprehensive hazard profile can be established.

Primary Routes of Exposure: Inhalation, dermal (skin) contact, eye contact, and ingestion.

Toxicological Profile: While specific data for this exact compound is limited, analogous chlorinated and fluorinated benzonitriles are consistently classified as hazardous.

  • Acute Toxicity: Compounds in this family are often toxic if swallowed, if they come into contact with the skin, or if inhaled.[2][3]

  • Skin Irritation: Causes skin irritation, necessitating robust hand and body protection.[2][3][4]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if dusts or vapors are inhaled.[4][5]

The causality behind these hazards lies in the reactivity of the functional groups. The nitrile group, combined with halogen substituents on the aromatic ring, creates a molecule that can interfere with biological processes upon exposure. Therefore, the core principle of our safety protocol is elimination of contact .

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a matter of preference but a scientifically determined necessity. Each component is chosen to counteract a specific, identified hazard. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6][7]

Data Presentation: PPE Selection Guide
EquipmentSpecificationRationale & Causality
Hand Protection Nitrile Gloves (minimum thickness of 4-5 mil)Nitrile provides excellent resistance to a broad range of chemicals, including many solvents in which this compound might be dissolved.[8][9] Thicker gloves increase the breakthrough time, providing a larger window for response in case of a direct splash. Always inspect gloves for tears or punctures before use.[10]
Eye & Face Protection ANSI Z87.1-compliant Chemical Splash GogglesGoggles provide a 360-degree seal around the eyes, protecting against splashes from any angle. Standard safety glasses are insufficient. A face shield should be worn over goggles when there is a significant risk of explosion or a large splash.[10]
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatA fully buttoned lab coat protects the skin and personal clothing from incidental contact and minor splashes.[10] Unlike polyester or acrylic fabrics, cotton is less likely to melt and adhere to the skin upon contact with certain chemicals or in the event of a fire.
Respiratory Protection Use within a Chemical Fume HoodThis is an engineering control and the primary method for preventing respiratory exposure.[5] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory. Proper fit-testing and training are required for respirator use.[5]

Experimental Protocol: A Step-by-Step Guide to Safe Handling

This workflow is designed to be a self-validating system. Each step logically follows the last, minimizing the potential for error and exposure.

Mandatory Visualization: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Verify Fume Hood Functionality B 2. Assemble All Materials (Chemical, Glassware, etc.) A->B C 3. Inspect & Don PPE (Gloves, Goggles, Lab Coat) B->C D 4. Perform Chemical Transfer & Experimental Work C->D Enter Hood E 5. Securely Close Primary Container F 6. Decontaminate Work Surface E->F Exit Hood G 7. Segregate Hazardous Waste (Solid & Liquid) F->G H 8. Doff PPE in Order: Gloves -> Lab Coat -> Goggles G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

Detailed Methodology
  • Preparation and Pre-Use Inspection:

    • Confirm that the chemical fume hood has a valid certification and is drawing air correctly.

    • Gather all necessary equipment (glassware, spatulas, solvents) and the chemical container. Place them in the fume hood before starting.

    • Visually inspect all PPE for defects. For gloves, this includes checking for pinholes or tears.[10]

    • Don your lab coat and chemical splash goggles. Don nitrile gloves as the final step before handling any chemicals.

  • Chemical Handling:

    • All transfers and manipulations of this compound must be performed inside the fume hood.[7]

    • When weighing the solid, use a disposable weigh boat to minimize contamination of the balance.

    • Keep the primary chemical container sealed when not in active use.[4][11]

  • Decontamination and Waste Disposal:

    • After the procedure is complete, wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol), collecting the waste wipes as solid hazardous waste.

    • All disposable items that have come into contact with the chemical (gloves, weigh boats, pipette tips) must be disposed of in a designated solid hazardous waste container.[4]

    • Unused or waste quantities of the chemical must be collected in a sealed, clearly labeled hazardous waste container.[12][13] Never pour chemical waste down the drain.[4]

  • Doffing PPE and Personal Hygiene:

    • To prevent cross-contamination, remove PPE in the correct order. First, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Next, remove your lab coat, followed by your goggles.

    • Immediately wash your hands with soap and water for at least 20 seconds.[3][4][11]

By adhering to this structured protocol, you create a closed loop of safety, ensuring that the chemical is contained from its initial handling to its final disposal, and that your personal protective equipment serves its intended purpose effectively.

References

  • 2-Fluoro-3-methoxybenzaldehyde - SAFETY D
  • 2,3,6-Trichloroanisole - Material Safety D
  • SAFETY DATA SHEET: 2-Fluoro-6-methoxybenzonitrile. TCI Chemicals.
  • Safety Data Sheet: 4-Chloro-2-fluoro-6-methylbenzonitrile. (2024-12-19). CymitQuimica.
  • Safety Data Sheet: 2-Chloro-2-methylpropane. (2015-06-18). Harper College.
  • SAFETY DATA SHEET: 2-Chloro-6-methylbenzonitrile. Fisher Scientific.
  • SAFETY DATA SHEET: 3-Fluoro-2-methylbenzonitrile. Fisher Scientific.
  • SAFETY DATA SHEET: 2-Chloro-6-fluorobenzonitrile. (2023-03-04). TCI Chemicals.
  • Chemical Safety Data Sheet: 2-CHLORO-6-FLUORO-3-NITROBENZONITRILE. (2023-04-30). ChemicalBook.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Nitrile Gloves and Their Chemical Resistance. (2024-09-06). SOSCleanroom.com.
  • Safety Data Sheet: 2-Fluoro-6-methoxybenzonitrile. (2024-02-22). Biosynth.
  • SAFETY DATA SHEET: 3-chloro-2-methylbenzonitrile. (2025-09-23). Thermo Fisher Scientific.
  • 886761-59-7|this compound. BLD Pharm.
  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • What is Nitrile and Why Does It Make a Gre

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.